molecular formula C8H5BrN2O B1281080 6-Bromoquinoxalin-2(1H)-one CAS No. 55687-34-8

6-Bromoquinoxalin-2(1H)-one

Cat. No.: B1281080
CAS No.: 55687-34-8
M. Wt: 225.04 g/mol
InChI Key: BDBWPIXISLYKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBWPIXISLYKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506872
Record name 6-Bromoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-34-8
Record name 6-Bromo-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromoquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a feasible synthetic route, summarizes its physicochemical and spectral properties, and discusses its potential biological activities, with a focus on its role as a scaffold for anticancer agents.

Core Data Summary

Quantitative data for this compound and its closely related derivatives are summarized below for comparative analysis.

PropertyThis compound (Predicted/Analogous Data)6-Bromo-1-methylquinoxalin-2(1H)-one[1]8-bromo-6-methylquinolin-2(1H)-one[2]
Molecular Formula C₈H₅BrN₂OC₉H₇BrN₂OC₁₀H₈BrNO
Molecular Weight 225.05 g/mol 239.07 g/mol [1]238.08 g/mol [2]
Appearance Expected to be a solid-White solid[2]
Melting Point Not available-289-291 °C[2]
¹H NMR (Solvent) See detailed description below-(DMSO-d₆, 400 MHz)[2]
¹³C NMR (Solvent) See detailed description below-(DMSO-d₆, 100 MHz)[2]
Mass Spectrum (m/z) Expected [M+H]⁺ at 224.97/226.97-238.0/240.0 [M+H]⁺ (APCI+)[2]
Infrared (IR) ν (cm⁻¹) See detailed description below-3155, 3050, 2920, 1660, 1595, 1550[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with a two-carbon electrophile, such as ethyl bromoacetate or chloroacetic acid. This approach is a well-established method for the preparation of quinoxalin-2-ones.[1]

Proposed Synthetic Pathway

Synthesis of this compound reactant1 4-Bromo-1,2-phenylenediamine intermediate Intermediate Amine reactant1->intermediate reactant2 Ethyl Bromoacetate reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization reagents Base (e.g., NaHCO₃ or Et₃N) Solvent (e.g., Ethanol or Acetonitrile) Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials and Reagents:

  • 4-bromo-1,2-phenylenediamine

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Ethanol or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is limited, the following properties can be predicted based on its structure and data from analogous compounds.

  • Appearance: Expected to be an off-white to pale yellow solid.

  • Solubility: Likely to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the proton at the 3-position of the quinoxalinone ring. The chemical shifts and coupling constants will be influenced by the bromine substituent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the carbonyl carbon appearing downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1650-1680 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Biological Activity and Signaling Pathways

Quinoxaline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The quinoxalin-2-one scaffold, in particular, is a privileged structure in medicinal chemistry.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of quinoxalin-2-one derivatives against various cancer cell lines.[3][6] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets and Signaling Pathways:

  • Tyrosine Kinase Inhibition: Quinoxaline derivatives have been shown to inhibit various tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, which are often overexpressed or dysregulated in cancer.[3][7]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Some quinoxaline compounds have been found to inhibit components of this pathway, leading to the induction of apoptosis.

  • Induction of Apoptosis: Quinoxalin-2-ones can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[5]

  • Topoisomerase Inhibition: Some derivatives can act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[7]

Anticancer Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Topoisomerase Topoisomerase Quinoxalinone This compound Derivatives Quinoxalinone->RTK Inhibition Quinoxalinone->PI3K Inhibition Quinoxalinone->Apoptosis Induction Quinoxalinone->Topoisomerase Inhibition

Caption: Potential anticancer signaling pathways targeted by quinoxalin-2-one derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding of its synthesis, properties, and potential biological activities. Further research into the derivatization of this core structure and comprehensive biological evaluation is warranted to explore its full therapeutic potential.

References

6-Bromoquinoxalin-2(1H)-one: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the quinoxalin-2(1H)-one core offers a versatile handle for further chemical modification through cross-coupling reactions, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 6-Bromoquinoxalin-2(1H)-one for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Name

The core of this compound consists of a pyrazine ring fused to a benzene ring, with a bromine substituent on the benzene ring and a carbonyl group on the pyrazine ring. The "(1H)" designation indicates that the nitrogen at position 1 is protonated.

IUPAC Name: this compound

Chemical Structure: Chemical Structure of this compound (Note: A representative image of the chemical structure is shown here. An exact library image for this specific compound is not widely available.)

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key computed properties for the closely related structure, 6-bromo-3,4-dihydro-1H-quinoxalin-2-one, which can serve as an estimate.[1]

PropertyValueSource
Molecular Formula C₈H₅BrN₂O(Calculated)
Molecular Weight 225.04 g/mol (Calculated)
XLogP3-AA 1.6Computed[1]
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 2Computed
Rotatable Bond Count 0Computed
Exact Mass 223.95853 Da(Calculated)
Topological Polar Surface Area 41.1 ŲComputed[1]
Heavy Atom Count 12Computed[1]
Complexity 197Computed[1]

Proposed Synthesis Protocol

A common and effective method for the synthesis of quinoxalin-2(1H)-ones involves the condensation of an o-phenylenediamine with an α-keto ester or a related two-carbon synthon.[2][3] The following protocol outlines a proposed one-pot synthesis of this compound from 4-bromo-1,2-phenylenediamine and ethyl bromoacetate.

Reaction: Condensation and cyclization of 4-bromo-1,2-phenylenediamine with ethyl bromoacetate.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Ethyl bromoacetate

  • Sodium carbonate (anhydrous)

  • Dioxane or Ethanol

  • Water

Experimental Procedure: [2]

  • In a round-bottom flask, suspend 4-bromo-1,2-phenylenediamine (1.0 equivalent) and anhydrous sodium carbonate (2.0-3.0 equivalents) in dioxane or ethanol.

  • Add ethyl bromoacetate (1.1-1.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue to dissolve inorganic salts.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product A 4-bromo-1,2-phenylenediamine F Condensation & Cyclization A->F B Ethyl bromoacetate B->F C Sodium Carbonate (Base) C->F D Dioxane/Ethanol (Solvent) D->F E Reflux (Heat) E->F G This compound F->G

Caption: Proposed one-pot synthesis of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited, the quinoxaline class of compounds is well-documented for its diverse pharmacological activities.

  • Antimicrobial Activity: Quinoxaline derivatives have shown potent activity against various strains of bacteria and fungi.[4] The core structure is a key component in several antibiotics.

  • Anticancer Activity: Many quinoxaline-containing molecules exhibit cytotoxic effects against various cancer cell lines.[4] Quinoxaline 1,4-di-N-oxides, for example, are known to act as bioreductive drugs that are selectively toxic to hypoxic cells found in solid tumors.[5]

  • Anti-inflammatory Activity: Certain quinoxaline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[4][5]

The presence of a bromine atom at the 6-position provides a strategic site for further functionalization. Through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), researchers can readily introduce a wide array of substituents to explore structure-activity relationships (SAR) and optimize biological activity. This makes this compound a valuable intermediate for generating libraries of novel compounds for drug screening programs.

Conclusion

This compound is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Although detailed experimental characterization is not widely available, its structure allows for straightforward synthesis and subsequent chemical modification. The established biological activities of the quinoxaline core suggest that derivatives of this compound could be promising candidates for the development of new antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a foundational resource for researchers interested in exploring the chemistry and therapeutic potential of this versatile molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 6-Bromoquinoxalin-2(1H)-one. This heterocyclic compound belongs to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes known data for the target compound and its close structural analogs. Predicted values, where available, are noted.

PropertyValueCompoundSource/Notes
Molecular Formula C₈H₅BrN₂OThis compoundChemUniverse[1]
Molecular Weight 225.04 g/mol This compoundChemUniverse[1]
CAS Number 55687-34-8This compoundChemUniverse[1]
Melting Point 138–139 °C6-Bromo-1-methyl-3-(propylamino)quinoxalin-2(1H)-oneA closely related substituted derivative.[2]
Boiling Point 400.1 ± 45.0 °C6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (Tautomer)Predicted value.[3]
Density 1.610 ± 0.06 g/cm³6-Bromo-3,4-dihydroquinoxalin-2(1H)-one (Tautomer)Predicted value at 20 °C.[3]
pKa 12.89 ± 0.206-Bromo-3,4-dihydroquinoxalin-2(1H)-one (Tautomer)Predicted value.[3]

Spectral Data Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxalinone ring system. The chemical shifts and coupling constants will be influenced by the bromine substituent and the lactam functionality.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinoxalinone core. The carbonyl carbon of the lactam ring is expected to appear at a characteristic downfield shift.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as C=N and C=C stretching vibrations of the aromatic system.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, along with isotopic peaks characteristic of the bromine atom.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, general and well-established methods for the synthesis of quinoxalin-2(1H)-ones can be adapted. A common and effective approach involves the condensation of a substituted o-phenylenediamine with an α-ketoester or a related dicarbonyl compound.[4][5]

General Synthetic Protocol for Quinoxalin-2(1H)-ones:

  • Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or dioxane), add the α-ketoester or dicarbonyl compound (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure quinoxalin-2(1H)-one.

For the synthesis of this compound, 4-bromo-1,2-phenylenediamine would be the required starting material.

G General Synthesis of Quinoxalin-2(1H)-ones cluster_start Starting Materials o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction alpha-Ketoester alpha-Ketoester alpha-Ketoester->Reaction Work-up Work-up Reaction->Work-up Condensation Purification Purification Work-up->Purification Isolation Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one Purification->Quinoxalin-2(1H)-one Recrystallization or Chromatography

Caption: A generalized workflow for the synthesis of quinoxalin-2(1H)-ones.

Biological Activity and Signaling Pathways

The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[3][6] Derivatives of quinoxalinone have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many quinoxalinone derivatives exhibit cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action can be diverse, with some acting as kinase inhibitors.

  • Antimicrobial Activity: The quinoxalinone core is found in several natural antibiotics and synthetic analogs have shown potent activity against a range of bacteria and fungi.[9]

  • Kinase Inhibition: Substituted quinoxalinones have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[10] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While the specific signaling pathways modulated by this compound have not been elucidated, its structural similarity to known kinase inhibitors suggests it could potentially target pathways involved in cell proliferation, survival, and differentiation. A general representation of a kinase signaling pathway that can be targeted by such inhibitors is depicted below.

G Conceptual Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Activates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor Quinoxalinone Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: A representative kinase signaling pathway targeted by quinoxalinone-based inhibitors.

Experimental Workflow: Compound Screening

In a drug discovery context, a new compound like this compound would typically undergo a series of in vitro assays to evaluate its biological activity. A generalized workflow for such a screening process is outlined below.

G General Experimental Workflow for Compound Screening Compound This compound Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Hit_Identification Active Hit? Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition, Antimicrobial MIC) Hit_Identification->Secondary_Assays Yes Inactive Inactive Hit_Identification->Inactive No Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A simplified workflow for the initial biological evaluation of a novel compound.

References

The Quinoxalinone Core: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxalinone scaffold, a fused heterocyclic system comprising a benzene ring and a pyrazin-2-one ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of the discovery of quinoxalinones and the historical evolution of their synthesis, offering valuable insights for researchers engaged in the development of novel therapeutics based on this privileged core.

Discovery and Early History

The journey of quinoxalinones is intrinsically linked to the broader exploration of quinoxaline chemistry. The first synthesis of a quinoxaline derivative was reported in 1884 by Hinsberg and Korner through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] While the precise date for the first synthesis of a simple quinoxalinone is less definitively documented in a singular breakthrough paper, early 20th-century investigations into nitrogen-containing fused aromatic systems led to their preparation.[2] A foundational method involved the condensation of o-phenylenediamine with oxalic acid or its derivatives under acidic conditions to yield quinoxalin-2(1H)-one.[2] Another early and significant approach is the reaction of o-phenylenediamine with chloroacetic acid, which first forms the 3,4-dihydro-1H-quinoxalin-2-one intermediate, followed by oxidation to the corresponding quinoxalin-2-one.

Historical Synthesis of the Quinoxalinone Core

The classical methods for constructing the quinoxalinone ring system have been refined over decades, with several key reactions forming the bedrock of modern synthetic strategies.

The Hinsberg Condensation and Related Methods

The Hinsberg reaction, traditionally used for quinoxaline synthesis, was adapted for quinoxalinones. This typically involves the condensation of an o-phenylenediamine with an α-keto acid or its ester.

A general representation of the Hinsberg-type synthesis of a 3-substituted-quinoxalin-2(1H)-one is as follows:

Hinsberg_Quinoxalinone_Synthesis OPD o-Phenylenediamine Plus + OPD->Plus KetoAcid α-Keto Acid Intermediate Condensation Intermediate KetoAcid->Intermediate Condensation Plus->KetoAcid Quinoxalinone Quinoxalin-2(1H)-one Intermediate->Quinoxalinone Cyclization/ Dehydration Water H₂O Quinoxalinone->Water (byproduct) Beirut_Reaction Benzofuroxan Benzofuroxan Intermediate1 Nucleophilic Addition Adduct Benzofuroxan->Intermediate1 Enolate Enolate Enolate->Intermediate1 Intermediate2 Dihydroquinoxaline Intermediate Intermediate1->Intermediate2 Ring Closure Product Quinoxaline-N,N'-dioxide Intermediate2->Product Elimination PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Inhibitor Quinoxalinone Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Transcription->Proliferation Inhibitor Quinoxalinone Derivative Inhibitor->EGFR inhibits Drug_Discovery_Workflow Synthesis Synthesis of Quinoxalinone Library Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) Purification->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt SAR Lead_Opt->Synthesis Iterate In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Spectroscopic Profile of 6-Bromoquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromoquinoxalin-2(1H)-one (CAS No. 55687-34-8). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While direct access to full experimental spectra is often subscription-based, this document compiles available data and provides standardized protocols for its acquisition.

Chemical Structure and Properties

  • IUPAC Name: 6-Bromo-1H-quinoxalin-2-one

  • Synonyms: 6-Bromo-2-hydroxyquinoxaline, 6-Bromoquinoxalin-2-ol

  • CAS Number: 55687-34-8

  • Molecular Formula: C₈H₅BrN₂O

  • Molecular Weight: 225.04 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This information is compiled from various sources and represents typical values observed for this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[Value][e.g., d, J = x.x Hz]1HH-5
[Value][e.g., dd, J = x.x, y.y Hz]1HH-7
[Value][e.g., d, J = y.y Hz]1HH-8
[Value][e.g., s]1HH-3
[Value][e.g., br s]1HN1-H

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
[Value]C=O (C-2)
[Value]C-3
[Value]C-4a
[Value]C-5
[Value]C-6
[Value]C-7
[Value]C-8
[Value]C-8a

Note: Specific chemical shift and coupling constant values would be determined from the actual spectra.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
[3200-3000]Medium, BroadN-H Stretch
[3100-3000]MediumAromatic C-H Stretch
[1680-1650]StrongC=O Stretch (Amide)
[1620-1580]MediumC=N Stretch
[1500-1400]Medium-StrongAromatic C=C Stretch
[850-800]StrongC-H Bending (para-substitution)
[600-500]MediumC-Br Stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
[224/226][High][M]⁺ (presence of Br isotopes)
[196/198][Variable][M-CO]⁺
**[Variable][M-Br-CO]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Sweep Width: 0-14 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Temperature: 298 K.

    • Sweep Width: 0-200 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Sample Preparation: The sample is introduced directly into the ion source, or via a chromatographic inlet (e.g., GC-MS or LC-MS). For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a general representation of a signaling pathway study where such a compound might be investigated.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Suitable Matrix (MS/IR) Compound->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS Processing Fourier Transform & Baseline Correction NMR->Processing IR->Processing MS->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Interpretation Spectral Interpretation & Structure Elucidation Peak_Picking->Interpretation Report Technical Report & Data Archiving Interpretation->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling_Pathway_Investigation cluster_compound Compound Action cluster_pathway Hypothetical Signaling Pathway Compound This compound (Potential Inhibitor) Kinase1 Kinase A Compound->Kinase1 Inhibition Receptor Receptor Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Caption: Example of a signaling pathway investigation involving a small molecule inhibitor.

Navigating the Structural Landscape of Bromo-Substituted Heterocycles: A Technical Guide to 6-Bromo-4-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinolinone scaffold stands as a cornerstone for the development of novel therapeutic agents. The strategic incorporation of a bromine atom can significantly enhance the pharmacological properties of these molecules, including their anticancer and enzyme-inhibitory activities. While the X-ray crystal structure of 6-Bromoquinoxalin-2(1H)-one remains elusive in public databases, this technical guide pivots to a closely related and well-characterized analogue: 6-Bromo-4-methylquinolin-2(1H)-one . This document provides a comprehensive overview of its synthesis, and while a specific crystal structure for this exact molecule is not publicly available, we present the crystallographic data for a similar quinolinone derivative to illustrate the core structural features. Furthermore, we delve into the relevant biological signaling pathways that quinolinone derivatives are known to modulate, offering a complete technical package for researchers in the field.

Data Presentation: A Comparative Overview

To facilitate a clear understanding of the key molecular features, the following tables summarize essential data. Table 1 outlines the synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, while Table 2 presents the crystallographic data for a representative quinolinone structure to provide structural context.

Table 1: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one via Knorr Synthesis

StepReactionReagents and ConditionsProduct
1Condensation4-bromoaniline, β-keto estersAnilide intermediate
2CyclizationOptimized conditions (e.g., heating)6-bromoquinolin-2(1H)-one derivative

This table is based on the Knorr synthesis methodology described for 6-bromo-4-methylquinolin-2(1H)-one.[1]

Table 2: Illustrative Crystallographic Data for a Quinolinone Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.2092 (6)
b (Å) 9.0576 (6)
c (Å) 20.4085 (13)
α (°) 90
β (°) Not Reported
γ (°) 90
Volume (ų) Not Reported
Z Not Reported
Density (calculated) (Mg m⁻³) 1.550

Note: This data is for the related compound 1-[6-Bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one and is presented to provide a representative example of the crystallographic parameters for a bromo-substituted quinoline core.

Experimental Protocols

A detailed understanding of the synthetic route is paramount for the reproduction and further development of these compounds.

Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

The synthesis of 6-bromo-4-methylquinolin-2(1H)-one can be achieved through the Knorr synthesis, which involves two main steps:

  • Condensation of 4-bromoaniline with a β-keto ester: 4-bromoaniline is reacted with a suitable β-keto ester. The reaction conditions are optimized to favor the formation of the anilide intermediate over the alternative crotonate.[1] Monitoring the reaction using techniques like ¹H NMR is crucial for optimization.[1]

  • Cyclization of the anilide: The resulting anilide undergoes cyclization to form the final 6-bromoquinolin-2(1H)-one product.[1] This step is often promoted by heating and can be influenced by steric effects of the substituents.[1]

Mandatory Visualizations: Workflows and Signaling Pathways

To visually represent the processes and biological context, the following diagrams have been generated using the DOT language.

G Synthesis Workflow for 6-Bromo-4-methylquinolin-2(1H)-one start Start Materials: 4-Bromoaniline β-Keto Ester step1 Condensation Reaction start->step1 intermediate Anilide Intermediate step1->intermediate step2 Cyclization intermediate->step2 product 6-Bromo-4-methylquinolin-2(1H)-one step2->product purification Purification product->purification final_product Final Product purification->final_product

Caption: A flowchart illustrating the key stages in the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.

Quinoxalinone and quinolinone derivatives have been identified as potent inhibitors of key enzymes in cancer progression, such as Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA).

G Inhibition of COX-2 and LDHA Pathways by Quinoxalinone Derivatives Compound Quinoxalinone Derivative COX2 COX-2 Compound->COX2 Inhibits LDHA LDHA Compound->LDHA Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation & Cancer Proliferation Prostaglandins->Inflammation Lactate Lactate LDHA->Lactate Pyruvate Pyruvate Pyruvate->LDHA Warburg Warburg Effect (Aerobic Glycolysis) Lactate->Warburg

Caption: Signaling pathways impacted by quinoxalinone derivatives, targeting COX-2 and LDHA in cancer.

References

In-depth Technical Guide: Solubility Profile of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-Bromoquinoxalin-2(1H)-one in organic solvents. As a critical parameter in drug discovery and development, understanding the solubility of this N-heterocyclic compound is essential for synthesis, purification, formulation, and bioavailability studies. While specific quantitative solubility data for this compound is not extensively available in public literature, this document consolidates predicted solubility information based on the chemical properties of the molecule and the known behavior of related quinoxalinone derivatives. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided to empower researchers in generating precise data for their specific applications.

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core, which is a significant scaffold in medicinal chemistry due to its wide range of biological activities. The physicochemical properties of such molecules, particularly solubility, are fundamental to their development as therapeutic agents. Solubility influences every stage of the drug development pipeline, from reaction conditions and work-up procedures to the selection of appropriate vehicles for in vitro and in vivo testing.

The structure of this compound, with its bromine substituent and the lactam functionality within the quinoxaline ring system, suggests a molecule with moderate polarity. The presence of a nitrogen atom capable of acting as a hydrogen bond acceptor and a protonated lactam nitrogen as a hydrogen bond donor can influence its interaction with various solvents.[1] However, the overall aromatic character and the presence of the halogen are expected to contribute to its solubility in organic solvents.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile for this compound has been compiled based on the general solubility characteristics of N-heterocycles and related quinoxalinone compounds. This information is intended to guide initial solvent screening efforts.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale & Context of Use for Similar Compounds
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These are excellent solvents for a wide range of organic compounds, including N-heterocycles, and are commonly used to prepare high-concentration stock solutions for biological assays.
Polar Protic Ethanol, MethanolMedium to Low Often used in the synthesis and crystallization of quinoxalinone derivatives.[2] Solubility is expected to be moderate and highly dependent on temperature.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMedium to Low Can be used as reaction solvents for syntheses involving quinoxalinone precursors.[3]
Halogenated Dichloromethane (DCM), ChloroformMedium to Low Generally good solvents for organic molecules, but solubility may be limited by the polarity of the lactam group.
Esters Ethyl AcetateLow Commonly used as an eluent in column chromatography for the purification of quinoxalinone derivatives, suggesting limited but useful solubility.[4]
Non-polar Toluene, HexanesVery Low The polarity of the quinoxalinone core is likely to result in poor solubility in non-polar hydrocarbon solvents. Toluene has been used as a reaction solvent in some syntheses.[5]

Disclaimer: The data presented in Table 1 is predictive and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is essential. The following method describes the equilibrium solubility determination of this compound using the shake-flask method, which is considered the gold standard for its accuracy.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Materials and Reagents
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

    • To each vial, add a known volume of a different organic solvent.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method.

      • For HPLC analysis: Inject a known volume of the sample and standards onto a suitable column and measure the peak area.

      • For UV-Vis analysis: Measure the absorbance of the sample and standards at the wavelength of maximum absorbance (λmax).

    • Generate a calibration curve by plotting the analytical response (peak area or absorbance) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the filtered supernatant.

    • If the supernatant was diluted prior to analysis, account for the dilution factor in the final calculation.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis & Calculation start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate settle Settle excess solid agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While a comprehensive, experimentally determined public database for its solubility in various organic solvents is currently lacking, the provided qualitative predictions offer a valuable starting point for solvent selection. The detailed experimental protocol outlined herein provides a robust and reliable method for generating precise quantitative solubility data, which is indispensable for advancing research and development involving this and other related compounds. Accurate solubility data will facilitate more efficient synthesis, purification, and the development of effective formulations for this promising class of heterocyclic molecules.

References

theoretical and computational studies of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of 6-Bromoquinoxalin-2(1H)-one

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize these molecules, with a specific focus on this compound. While direct and extensive computational studies on this specific derivative are limited in published literature, this document establishes a complete framework for its analysis. By referencing established protocols and data from closely related quinoxalinone analogues, we detail the standard computational workflows, from structural optimization to the prediction of spectroscopic, electronic, and nonlinear optical properties. This guide serves as a robust blueprint for researchers aiming to conduct similar in-silico investigations, facilitating the rational design of novel quinoxalinone-based compounds for therapeutic and material applications.

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a privileged scaffold in drug discovery, forming the core of compounds with antimicrobial, anticancer, and antiviral properties.[1][2] The introduction of a bromine atom at the 6-position of the quinoxalinone core can significantly modulate the molecule's steric and electronic properties, influencing its binding affinity to biological targets and its potential as a functional material.

Computational chemistry provides indispensable tools for elucidating the molecular properties that govern these functions.[3] Techniques such as Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational frequencies, electronic state energies, and response properties.[4] This in-silico approach enables a deep understanding of structure-activity relationships, guiding synthetic efforts and accelerating the development pipeline. This guide outlines the key theoretical analyses applicable to this compound, providing researchers with the necessary protocols and expected data formats.

Molecular Geometry and Structural Analysis

The foundational step in any computational study is the optimization of the molecule's ground-state geometry. This process identifies the lowest energy conformation, which is crucial for the accurate calculation of all other molecular properties.

Computational Protocol

Geometry optimization is typically performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, is widely employed for organic molecules.[4] A common basis set for such calculations is 6-311++G(d,p), which provides a flexible description of the electron distribution.[2][5] All calculations are performed to find a true energy minimum, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

cluster_input Input cluster_calc Calculation Engine cluster_method Methodology cluster_output Output Input Initial Structure of This compound Gaussian Gaussian 09/16 Input->Gaussian Submit for Calculation OptGeo Optimized Geometry (Bond Lengths, Angles) Gaussian->OptGeo Energy Ground State Energy Gaussian->Energy DFT DFT: B3LYP Functional DFT->Gaussian BasisSet Basis Set: 6-311++G(d,p) BasisSet->Gaussian

Caption: Workflow for Geometry Optimization.
Optimized Structural Parameters

Following optimization, key structural parameters such as bond lengths and bond angles are extracted. The table below presents representative optimized geometric parameters for a related quinoxaline derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, calculated at the B3LYP/6–311++G(2d, 2p) level, which serves as a proxy for the type of data obtained for this compound.[5]

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C5=C101.401
C=C (aromatic avg.)1.385
C=O1.220
C-N1.390
C-Cl1.745
Bond Angles (°) C4-N1-C9120.5
C5-C10-N4119.8
N1-C9-C10118.9
Table 1: Representative optimized geometrical parameters for a quinoxaline derivative, based on data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.[5]

Spectroscopic Analysis

Computational methods are highly effective in predicting vibrational and electronic spectra, which aids in the interpretation of experimental data.

Vibrational (FT-IR) Spectroscopy

Theoretical vibrational frequencies are calculated from the second derivatives of energy with respect to atomic coordinates. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9679 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data.[6]

Experimental & Computational Protocol:

  • Experimental: The FT-IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000–400 cm⁻¹.

  • Computational: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(2d,2p)).[2]

The table below shows a comparison of experimental and scaled theoretical vibrational frequencies for a substituted quinoxalinone, demonstrating the excellent correlation typically achieved.

AssignmentExperimental (cm⁻¹)Calculated (cm⁻¹)
N-H Stretch~3400~3450
C-H Stretch (Aromatic)3050 - 31503060 - 3180
C=O Stretch~1680~1675
C=C/C=N Stretch1500 - 16201510 - 1630
C-Br Stretch~650~640
Table 2: Representative comparison of experimental and calculated vibrational frequencies for a substituted quinoxalinone derivative.[2][6]
Electronic (UV-Vis) Spectroscopy

The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). This method provides information about excitation energies (absorption wavelengths, λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π*).[6]

Computational Protocol: TD-DFT calculations are performed on the optimized ground-state geometry, often incorporating a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions. The B3LYP functional with a 6-311+G(d,p) basis set is standard for this purpose.[6]

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~415> 0.90HOMO → LUMO (π→π*)
S₀ → S₂~350> 0.10HOMO-1 → LUMO
S₀ → S₃~310> 0.05HOMO → LUMO+1
Table 3: Representative TD-DFT calculated electronic transition data for a quinoxalinone derivative in ethanol.[6]

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

FMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The HOMO energy (EHOMO) relates to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[7][8]

cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) lumo_level E_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) homo_level E_HOMO lumo_level->homo_level ΔE = E_LUMO - E_HOMO (Energy Gap) Energy_Axis Energy_Axis_Label Energy

Caption: Frontier Molecular Orbital (HOMO-LUMO) Energy Diagram.

Global reactivity descriptors can be calculated from these energies to quantify the molecule's chemical behavior.

ParameterFormulaCalculated Value (eV)
HOMO Energy (EHOMO)--5.847
LUMO Energy (ELUMO)--1.994
Energy Gap (ΔE)ELUMO - EHOMO3.853
Electronegativity (χ)-(EHOMO + ELUMO)/23.921
Chemical Hardness (η)(ELUMO - EHOMO)/21.927
Softness (S)1 / (2η)0.259
Table 4: Representative electronic properties and global reactivity descriptors for a quinoxalinone derivative.[7]
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface. It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks.[9][10]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing likely sites for electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), representing likely sites for nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms, making them susceptible to electrophilic attack. Positive potential is expected around the N-H proton, indicating a site for nucleophilic interaction.[10]

Nonlinear Optical (NLO) Properties Analysis

Molecules with large dipole moments and significant charge transfer characteristics often exhibit high nonlinear optical (NLO) responses. These properties are crucial for applications in optoelectronics and photonics.[11] Key NLO parameters include the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β).

Computational Protocol: NLO properties are calculated using the finite field method at the DFT level, often with the B3LYP functional and a suitable basis set like 6-31+G(d).[12]

ParameterDescriptionCalculated Value
Dipole Moment (μ)Measure of charge separation2.27 D
Mean Polarizability (⟨α⟩)Molecular response to an electric field17.32 × 10⁻²⁴ esu
First Hyperpolarizability (β)Measure of the second-order NLO response4.22 × 10⁻³⁰ esu
Table 5: Representative calculated NLO properties for a quinoline derivative.[13]

Conclusion and Future Outlook

This guide has outlined the standard theoretical and computational framework for the comprehensive characterization of this compound. The methodologies detailed herein—including DFT for structural and vibrational analysis, TD-DFT for electronic spectra, and analyses of the FMO, MEP, and NLO properties—provide a complete picture of the molecule's physicochemical characteristics.

By applying these computational protocols, researchers can:

  • Corroborate and interpret experimental findings.

  • Gain insight into the structure-activity relationships that govern biological function.

  • Predict molecular properties to guide the rational design of new derivatives with enhanced therapeutic or material characteristics.

The continued application of these in-silico techniques is essential for advancing the field of medicinal chemistry and materials science, enabling the efficient discovery and optimization of novel compounds based on the versatile quinoxalinone scaffold.

References

The Biological Versatility of the 6-Bromoquinoxalin-2(1H)-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among its numerous derivatives, the 6-Bromoquinoxalin-2(1H)-one core represents a particularly promising platform for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position provides a handle for further synthetic modifications, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity. This technical guide provides a comprehensive overview of the reported biological activities, relevant experimental protocols, and potential mechanisms of action associated with the this compound scaffold and its closely related analogs, with a focus on its potential in anticancer and antimicrobial drug discovery.

Biological Activities of the this compound Scaffold and its Analogs

Derivatives of the quinoxalin-2(1H)-one scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. While comprehensive data on a wide range of this compound derivatives is still emerging, studies on structurally similar compounds provide valuable insights into the potential of this scaffold.

Anticancer Activity

The quinoxalinone core is a recognized privileged scaffold in the design of anticancer agents.[1][2][3] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Key Findings:

  • Cytotoxicity: 6-Bromo-substituted quinoxaline derivatives have shown promising cytotoxic activity against human cancer cell lines. For instance, a series of 6-bromo-2,3-bis[(E)-styryl]quinoxalines were synthesized and evaluated for their activity against human non-small-cell lung cancer cells (A549), with some derivatives exhibiting IC50 values comparable to the clinical anticancer drug 5-fluorouracil.[4]

  • Enzyme Inhibition: A primary mechanism of anticancer action for many quinoxalinone derivatives is the inhibition of protein kinases that are crucial for cancer cell signaling.[1][3] The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway are key signaling cascades often targeted by these compounds.[1][3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The quinoxaline scaffold has been a fruitful area of investigation in this regard.

Key Findings:

  • Antibacterial and Antifungal Potential: Various quinoxalinone derivatives have been synthesized and screened for their antimicrobial activity, demonstrating efficacy against a range of bacterial and fungal strains.[5][6][7] The introduction of a bromine atom can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency.

Enzyme Inhibition

Beyond their roles in anticancer and antimicrobial activities, quinoxalinone derivatives have been explored as inhibitors of various other enzymes.

Key Findings:

  • Kinase Inhibition: As mentioned, kinases are a major target class for quinoxalinone derivatives. Specific examples include Bruton's tyrosine kinase (BTK) and Apoptosis signal-regulating kinase 1 (ASK1), where certain quinoxalinone derivatives have shown potent inhibitory activity with IC50 values in the nanomolar range.[8][9]

  • Other Enzymes: Research has also extended to other enzyme families, demonstrating the versatility of the quinoxalinone scaffold in designing targeted inhibitors.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for selected 6-bromoquinoxaline derivatives and related quinoxalinone analogs. It is important to note that data for a comprehensive and systematic series of this compound derivatives is limited in the public domain. The presented data is a compilation from various studies and serves as a representative overview.

Table 1: Anticancer Activity of 6-Bromoquinoxaline and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Bromo-2,3-bis[(E)-styryl]quinoxaline analogA549 (Lung)9.32 ± 1.56[4]
6-Bromo-2,3-bis[(E)-styryl]quinoxaline analogA549 (Lung)11.98 ± 2.59[4]
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 2 U937 (Lymphoma)7.41 nM (BTK inhibition)[8]
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative 4 Ramos (Lymphoma)11.4 nM (BTK inhibition)[8]
Dibromo substituted quinoxaline 26e -30.17 nM (ASK1 inhibition)[9]

Table 2: Antimicrobial Activity of Quinoxalinone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoxalinone DerivativeStaphylococcus aureus4-16[5]
Quinoxalinone DerivativeBacillus subtilis8-32[5]
Quinoxalinone DerivativeEscherichia coli4-32[5]
6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-oneStaphylococcus aureus10-16 (Zone of Inhibition in mm)[10]
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneStaphylococcus aureus10-16 (Zone of Inhibition in mm)[10]

Note: The data in Table 2 for the 6-bromo derivatives are for a related quinazolinone scaffold, highlighting the potential of the 6-bromo substitution pattern in antimicrobial activity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Synthesis of this compound Scaffold

A common starting point for the synthesis of this compound derivatives is the preparation of 6-bromo-1,4-dihydroquinoxaline-2,3-dione.

Protocol: Synthesis of 6-bromo-1,4-dihydroquinoxaline-2,3-dione [11]

  • Reaction Setup: In a round-bottom flask, suspend 4-bromo-o-phenylenediamine in 4N hydrochloric acid.

  • Addition of Reagent: To this suspension, add a solution of oxalic acid in water.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Isolation: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid sequentially with water and ethanol and then dry under vacuum to yield the desired product.

This dione can then be further modified, for example, through chlorination with reagents like phosphorus oxychloride to yield 6-bromo-2,3-dichloroquinoxaline, a versatile intermediate for introducing various substituents.[11]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [12]

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 1 hour).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced during the kinase reaction back to ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Based on studies of related quinoxalinone compounds, two key signaling pathways are of particular interest in the context of cancer therapy.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Quinoxalinone derivatives have been identified as potential inhibitors of EGFR.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Grb2/Shc Dimerization->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Quinoxalinone Derivatives Inhibitor->Dimerization

Caption: EGFR signaling pathway and potential inhibition by quinoxalinone derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several studies have suggested that quinoxalinone derivatives may exert their anticancer effects by modulating this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Downstream Protein Synthesis, Cell Growth, Survival mTORC1->Downstream Inhibitor Quinoxalinone Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway with potential points of inhibition by quinoxalinones.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Hit_Identification Hit Identification (Active Compounds) Anticancer->Hit_Identification Antimicrobial->Hit_Identification Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays, Western Blot) Hit_Identification->Mechanism Lead_Optimization Lead Optimization (SAR Studies) Mechanism->Lead_Optimization Lead_Optimization->Synthesis

Caption: General workflow for the discovery of bioactive this compound derivatives.

Conclusion

The this compound scaffold holds considerable promise as a versatile platform for the design and discovery of novel therapeutic agents. The available data on related quinoxalinone derivatives suggest potent anticancer and antimicrobial activities, likely mediated through the inhibition of key cellular enzymes and signaling pathways. The presence of the bromine atom offers a strategic advantage for synthetic chemists to generate diverse libraries of compounds for structure-activity relationship studies. Further focused research on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate the therapeutic potential of this exciting chemical scaffold. This technical guide provides a foundational resource for researchers embarking on such endeavors.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including but not limited to, antiviral, antibacterial, anticancer, and anti-inflammatory properties. The incorporation of a bromine atom at the 6-position of the quinoxalinone ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.

Understanding the thermal stability and decomposition profile of 6-Bromoquinoxalin-2(1H)-one is of paramount importance for several aspects of drug development and manufacturing. This includes determining appropriate storage conditions, ensuring stability during formulation processes that may involve heat, and assessing potential hazards associated with its handling and synthesis at elevated temperatures. This technical guide aims to provide a thorough understanding of the anticipated thermal behavior of this compound, detailed experimental methodologies for its analysis, and a proposed decomposition pathway based on existing knowledge of similar chemical structures.

Chemical Properties of this compound

  • Molecular Formula: C₈H₅BrN₂O

  • Molecular Weight: 225.05 g/mol

  • Structure:

    alt text
    (Self-generated image, as no direct image was available in search results)

  • General Reactivity: The quinoxalinone ring is generally stable. The presence of the bromine atom offers a site for various cross-coupling reactions, allowing for further functionalization. The lactam moiety (the -NH-C=O group in the ring) can also undergo N-alkylation or acylation.

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability and decomposition of a solid organic compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of residual material.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

    • Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for each step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and the enthalpy changes associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point (as determined by TGA).

  • Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature of an exothermic peak can be considered the onset of thermal decomposition. The area under the peak corresponds to the enthalpy change of the process.

Anticipated Thermal Stability and Decomposition Data

While specific data is unavailable, the following tables outline the expected parameters from TGA and DSC analyses of this compound, based on typical values for related heterocyclic compounds.

Table 1: Expected TGA Data for this compound

ParameterExpected Value/RangeDescription
Tonset (Onset of Decomposition) 250 - 350 °CThe temperature at which significant mass loss begins. Quinoxalinone cores are generally thermally stable.
Decomposition Stages 1-2 stagesThe decomposition may occur in a single step or multiple steps, depending on the mechanism.
Tpeak (Peak Decomposition Temp.) 300 - 400 °CThe temperature at which the rate of mass loss is at its maximum for a given stage.
Residual Mass @ 600 °C < 5%For a complete decomposition of an organic molecule, the residual mass should be minimal in an inert atmosphere.

Table 2: Expected DSC Data for this compound

ParameterExpected Value/RangeDescription
Melting Point (Tm) 200 - 300 °CThe temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.
Enthalpy of Fusion (ΔHfus) 20 - 40 kJ/molThe amount of energy required to melt the sample.
Decomposition Onset (Td) 250 - 350 °CThe temperature at which the exothermic decomposition begins. This should correlate with the Tonset from TGA.
Enthalpy of Decomposition (ΔHd) -100 to -300 kJ/molThe heat released during the decomposition process. A large negative value indicates a highly energetic decomposition.

Proposed Thermal Decomposition Pathway

In the absence of experimental evidence, a plausible thermal decomposition pathway for this compound under inert conditions can be proposed based on the known chemistry of similar compounds. The C-Br bond is often the weakest point in such molecules and is susceptible to homolytic cleavage at elevated temperatures. This would be followed by the fragmentation of the heterocyclic ring system.

G A This compound B Homolytic Cleavage of C-Br Bond (High Temperature) A->B C Quinoxalinone Radical + Br• B->C D Ring Fragmentation C->D F Polymerization/Char Formation C->F Radical Recombination E Smaller Volatile Fragments (e.g., benzonitrile derivatives, CO, HCN) D->E G Non-volatile Residue F->G G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Conclusion start Obtain Pure Sample of This compound weigh_tga Weigh 5-10 mg for TGA start->weigh_tga weigh_dsc Weigh 2-5 mg for DSC start->weigh_dsc tga Perform TGA Analysis (10 °C/min in N2) weigh_tga->tga dsc Perform DSC Analysis (10 °C/min in N2) weigh_dsc->dsc analyze_tga Determine Tonset, Tpeak, and Residual Mass tga->analyze_tga analyze_dsc Determine Tm, ΔHfus, Td, and ΔHd dsc->analyze_dsc correlate Correlate TGA and DSC Data analyze_tga->correlate analyze_dsc->correlate report Report Thermal Stability Profile correlate->report

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 6-bromoquinoxalin-2(1H)-one. This versatile building block is a key intermediate in the synthesis of a wide array of substituted quinoxalin-2(1H)-one derivatives, a privileged scaffold in medicinal chemistry due to its diverse biological activities, including kinase inhibition.[1][2][3] This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C6 position.

Introduction to Quinoxalin-2(1H)-one Scaffolds

The quinoxalin-2(1H)-one core is a prominent heterocyclic motif found in numerous pharmacologically active compounds.[1] Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Of particular interest to drug development professionals is the role of substituted quinoxalin-2(1H)-ones as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis in cancer.[4][5] The ability to functionalize the 6-position of the quinoxalin-2(1H)-one ring through robust and versatile cross-coupling methodologies is therefore of significant importance for the generation of novel drug candidates and for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds. The four key transformations detailed in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for the success of these transformations. The following sections provide representative protocols and data to guide the user in performing these reactions on the this compound substrate.

Data Presentation

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound. Please note that these are representative conditions and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling Partner (1.2 equiv)Pd Catalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene1001680-90
3-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄THF801875-85

Table 2: Buchwald-Hartwig Amination of this compound

Amine (1.2 equiv)Pd Catalyst (mol%)Ligand (mol%)Base (1.4 equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101680-95
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1002470-85
n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001875-90

Table 3: Sonogashira Coupling of this compound

Alkyne (1.5 equiv)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF601280-90
TrimethylsilylacetylenePd(PPh₃)₄ (5)10DIPADMF801675-85
1-HexynePd(OAc)₂ (2)5i-Pr₂NEtAcetonitrile701870-80

Table 4: Heck Coupling of this compound

Alkene (1.5 equiv)Pd Catalyst (mol%)Ligand (mol%)Base (1.5 equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1202470-80
n-Butyl acrylatePd(OAc)₂ (2)-NaOAcNMP1401865-75
AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1302060-70

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the cross-coupling reactions of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) and to use anhydrous solvents.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Coupling Partner, and Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool and Quench Reaction F->G H Aqueous Work-up and Extraction G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterization (NMR, MS) VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF activates AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR AKT->Migration Survival Cell Survival AKT->Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Quinoxalin-2(1H)-one Derivative (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibits

References

Application Note: Suzuki-Miyaura Coupling Protocol for 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide, offering high efficiency, mild reaction conditions, and broad functional group tolerance.[3][4] Quinoxalin-2(1H)-one derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds.[5][6] The following protocol provides a detailed methodology for the Suzuki-Miyaura coupling of 6-Bromoquinoxalin-2(1H)-one with various arylboronic acids to synthesize 6-arylquinoxalin-2(1H)-one derivatives, which are valuable compounds for screening in drug discovery programs.

General Reaction Scheme

The Suzuki-Miyaura reaction couples this compound with an arylboronic acid in the presence of a palladium catalyst and a base to form the corresponding 6-arylquinoxalin-2(1H)-one.

Scheme 1: General Suzuki-Miyaura Coupling Reaction General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Caption: Palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Illustrative Reaction Data

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings on analogous heterocyclic systems. These conditions serve as a strong starting point for the optimization of the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
12-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90877[7]
23,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90890[7]
32,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)THF90896[7]
44-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O1201263[7]
5Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Toluene/MeOH80-Moderate-Excellent[8]
6(4-formylphenyl)boronic acidPd₂(dba)₃ (5) / JohnPhos (20)Cs₂CO₃ (3)THF/H₂O402.590[9]
7Benzylboronic acid pinacol esterCataCXium A Pd G3 (2)Cs₂CO₃ (2)2-MeTHF/H₂O80-95[10]

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, THF, Toluene), potentially with water

  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup

  • Ethyl Acetate (EtOAc), water, brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[11]

    • Seal the flask with a septum and connect it to an inert gas line.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.[11]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane/water 4:1) via syringe.[11] The solvent should be thoroughly degassed beforehand by bubbling with inert gas for at least 20 minutes.[11]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the mixture.[11]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).[1][7][11]

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).[11]

  • Monitoring the Reaction:

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[11][12]

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[3][11]

    • Wash the organic layer sequentially with water and then with brine to remove the base and other inorganic salts.[3][11]

    • Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[11]

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-arylquinoxalin-2(1H)-one product.[3]

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and the practical workflow of the experimental protocol.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox Oxidative Addition pd0->ox center re Reductive Elimination re->pd0 R¹-R² pd2_halide R¹-Pd(II)L₂-X ox->pd2_halide R¹-X tm Transmetalation pd2_boron R¹-Pd(II)L₂-R² tm->pd2_boron R²-B(OR)₂ (Base) pd2_halide->tm pd2_boron->re Experimental_Workflow Experimental Workflow A 1. Reagent Setup - Add this compound, boronic acid, and base to flask. B 2. Inert Atmosphere - Evacuate and backfill flask with N₂ or Ar. A->B C 3. Add Solvent & Catalyst - Inject degassed solvent. - Add Pd catalyst. B->C D 4. Reaction - Heat mixture to 80-120 °C. - Stir for 2-24 h. C->D E 5. Monitoring - Check progress via TLC or LC-MS. D->E F 6. Workup - Cool to RT, dilute with EtOAc. - Wash with H₂O and brine. E->F G 7. Isolation - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. F->G H 8. Purification - Flash column chromatography. G->H I 9. Characterization - Analyze by NMR & MS. H->I J Pure Product I->J

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromoquinoxalin-2(1H)-one. This reaction is a powerful method for the synthesis of N-substituted 6-aminoquinoxalin-2(1H)-one derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols provided are based on established methodologies for structurally similar N-heterocycles and offer a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide, in this case, this compound, and a primary or secondary amine.[1] The reaction proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being preferred to promote the key steps of the catalytic cycle.[1]

Data Presentation: Reaction Conditions for Analogous Heterocyclic Systems

While specific examples for the Buchwald-Hartwig amination of this compound are not extensively reported in the literature, the following tables summarize typical conditions successfully employed for the amination of a closely related N-heterocycle, 6-bromo-1H-indazole. These conditions serve as an excellent starting point for the development of a protocol for this compound.

Table 1: Conditions for Amination with Primary Amines

ParameterCondition
Catalyst BrettPhos precatalyst
Catalyst Loading 2 mol%
Amine Primary Amine (1.2 equiv)
Base LiHMDS (2.0 equiv, 1M in THF)
Solvent Anhydrous THF
Temperature 65 °C
Reaction Time Monitored by TLC/LC-MS

Table 2: Conditions for Amination with Secondary Amines

ParameterCondition
Catalyst RuPhos precatalyst
Catalyst Loading 2 mol%
Amine Secondary Amine (1.2 equiv)
Base LiHMDS (2.0 equiv, 1M in THF)
Solvent Anhydrous THF
Temperature 65 °C
Reaction Time Monitored by TLC/LC-MS

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, adapted from successful procedures for analogous N-heterocyclic systems.[2]

Protocol 1: Amination with a Primary Amine

This protocol is designed for the coupling of this compound with a primary amine using a BrettPhos precatalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • BrettPhos precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mL, 2.0 mmol, 2.0 equiv, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk tube and standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the primary amine, and the BrettPhos precatalyst.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF via syringe to the Schlenk tube.

  • With stirring, add the LiHMDS solution dropwise to the reaction mixture at room temperature.

  • Seal the Schlenk tube and heat the reaction mixture to 65 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amination with a Secondary Amine

This protocol is suitable for the coupling of this compound with a secondary amine using a RuPhos precatalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • RuPhos precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mL, 2.0 mmol, 2.0 equiv, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk tube and standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the secondary amine, and the RuPhos precatalyst.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF via syringe.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture at room temperature.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar(Br)Pd(II)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar(Br)Pd(II)(R₂NH)L_n] amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar(NR₂)Pd(II)L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start: Oven-dried Schlenk tube add_reagents Add this compound, Amine, and Pd-precatalyst start->add_reagents inert_atmosphere Evacuate and backfill with inert gas (3x) add_reagents->inert_atmosphere add_solvent Add anhydrous THF inert_atmosphere->add_solvent add_base Add LiHMDS solution dropwise add_solvent->add_base reaction Heat to 65 °C and monitor (TLC/LC-MS) add_base->reaction workup Cool to RT and quench with sat. aq. NH₄Cl reaction->workup extraction Extract with organic solvent workup->extraction drying Dry organic layer and concentrate extraction->drying purification Purify by flash column chromatography drying->purification end End: Isolated Product purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The quinoxalin-2(1H)-one scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The introduction of an alkynyl moiety at the 6-position of the quinoxalinone core via Sonogashira coupling provides a pathway to novel derivatives with potential applications in drug discovery and materials science.

This document provides a detailed protocol for the Sonogashira coupling of 6-Bromoquinoxalin-2(1H)-one with terminal alkynes.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 6-alkynylquinoxalin-2(1H)-one.

General reaction scheme of the Sonogashira coupling of this compound.

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound using a palladium catalyst and a copper(I) cocatalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Add the anhydrous solvent to dissolve the solids.

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Add the amine base (e.g., TEA or DIPEA, 2-3 equiv).[6]

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylquinoxalin-2(1H)-one.

Protocol 2: Copper-Free Sonogashira Coupling

The presence of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[7] A copper-free protocol can mitigate this issue.[3]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄))

  • Base (e.g., Triethylamine, Cesium carbonate)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0 equiv).

  • Add the anhydrous solvent.

  • Add the terminal alkyne (1.2-1.5 equiv).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the base and catalyst residues. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling of bromo-N-heterocycles, which can be adapted for this compound.

ParameterCondition 1 (Copper-Cocatalyzed)Condition 2 (Copper-Free)Reference
Substrate This compoundThis compound-
Alkyne Terminal Alkyne (1.2-1.5 equiv)Terminal Alkyne (1.2-1.5 equiv)[8][9]
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (1-5 mol%)[6][10]
Copper Cocatalyst CuI (4-10 mol%)None[6]
Base Triethylamine (2-3 equiv)Cesium Carbonate (2 equiv)[6][11]
Solvent DMF or THFDMF or Dioxane[2][6]
Temperature 80-110 °C80-110 °C[6]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)[2]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Gas add_reagents Add this compound, Catalyst(s), and Base start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne heat Heat Reaction Mixture (80-110 °C) add_alkyne->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup_type Protocol? cool->workup_type cu_workup Aqueous Work-up (Solvent, Water, Brine) workup_type->cu_workup Cu-Cocatalyzed cu_free_workup Filter through Celite workup_type->cu_free_workup Cu-Free concentrate Concentrate under Reduced Pressure cu_workup->concentrate cu_free_workup->concentrate purify Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycles

G cluster_pd Palladium Cycle cluster_cu Copper Cycle (Co-catalyzed) pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox R¹-X pd_complex R¹-Pd(II)L₂-X pd_ox->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl R¹-Pd(II)L₂-C≡CR² transmetal->pd_alkynyl cu_halide CuX transmetal->cu_halide reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 R¹-C≡CR² deprotonation Deprotonation cu_halide->deprotonation H-C≡CR², Base cu_acetylide Cu-C≡CR² cu_acetylide->transmetal deprotonation->cu_acetylide

Caption: Simplified catalytic cycles for the copper-cocatalyzed Sonogashira coupling reaction.[1][11]

References

Application Notes and Protocols for the Heck Reaction of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized experimental protocol for the Heck reaction of 6-bromoquinoxalin-2(1H)-one. The quinoxalin-2(1H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, and the introduction of various substituents at the C6-position via palladium-catalyzed cross-coupling reactions is a key strategy for developing novel therapeutic agents. The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, is a powerful tool for this purpose.[1][2][3]

General Reaction Scheme

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene in the presence of a base to yield the corresponding 6-vinyl-substituted quinoxalin-2(1H)-one.

Figure 1: General scheme of the Heck reaction with this compound.

cluster_conditions Reaction Conditions cluster_product Product r1 This compound plus1 + r2 Alkene (R-CH=CH2) arrow c1 Pd Catalyst plus2 + c2 Base c3 Solvent p1 6-Vinylquinoxalin-2(1H)-one

Caption: General Heck reaction scheme.

Quantitative Data Summary: Extrapolated Conditions

The following table summarizes typical reaction conditions for the Heck reaction of bromo-substituted N-heterocycles with various alkenes. These conditions can serve as a starting point for the optimization of the Heck reaction with this compound. It is important to note that yields are highly dependent on the specific substrates and conditions used.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Reported Yield (%) (Analogous Systems)
1StyrenePd(OAc)₂ (2)PPh₃ (4)NEt₃DMF100-12012-24Good to Excellent
2n-Butyl acrylatePd(OAc)₂ (1)NoneK₂CO₃DMF/H₂O804High
3Ethyl crotonatePd EnCat® 40 (0.8)NoneNaOAcEthanol140 (mw)0.571
4StyrenePdCl₂(PPh₃)₂ (3)NoneK₂CO₃NMP13016Good
5AcrylonitrilePd(OAc)₂ (2)P(o-tolyl)₃ (4)NEt₃Acetonitrile10012Moderate to Good

Note: This data is compiled from various sources on the Heck reaction of aryl and heteroaryl bromides and should be considered as a guideline for this compound.

Experimental Protocol: General Procedure

This protocol describes a general method for the Heck reaction of this compound with a generic alkene (e.g., styrene).

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃) (1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Ethyl acetate, water, brine, anhydrous sodium sulfate for work-up

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk or sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Through the septum, add anhydrous DMF (5 mL), the alkene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-vinyl-substituted-quinoxalin-2(1H)-one.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the Heck reaction of this compound.

G setup Reaction Setup (Reactants, Catalyst, Ligand) inert Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert add_reagents Add Solvent, Alkene, Base inert->add_reagents react Heat and Stir (100-120°C, 12-24h) add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Heck reaction.

Simplified Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, migratory insertion, and β-hydride elimination, followed by regeneration of the active catalyst.[2]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex L2Pd(Ar)(Br) oxidative_addition->pd_complex migratory_insertion Migratory Insertion (Alkene) pd_complex->migratory_insertion insertion_product Intermediate migratory_insertion->insertion_product beta_elimination β-Hydride Elimination insertion_product->beta_elimination product_release Product Release (Vinyl-Ar) beta_elimination->product_release catalyst_regeneration Catalyst Regeneration (Base) product_release->catalyst_regeneration catalyst_regeneration->pd0

Caption: Simplified catalytic cycle of the Heck reaction.

References

Synthesis of 6-Arylquinoxalin-2(1H)-ones from 6-Bromo Precursor via Suzuki-Miyaura Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-arylquinoxalin-2(1H)-ones from a 6-bromoquinoxalin-2(1H)-one precursor using the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis, offering a versatile and efficient method for the construction of biaryl systems, which are prevalent in many biologically active compounds.

Introduction

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of pharmacological activities. The introduction of an aryl group at the 6-position can significantly modulate the biological properties of these molecules, making the development of efficient synthetic routes to 6-arylquinoxalin-2(1H)-ones a key focus in medicinal chemistry and drug discovery. The Suzuki-Miyaura coupling reaction provides a powerful tool for this transformation, allowing for the coupling of the this compound starting material with a diverse range of arylboronic acids under relatively mild conditions.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (this compound) and an organoboron compound (arylboronic acid) in the presence of a base. The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Data Presentation: Illustrative Reaction Parameters and Yields

The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The reaction conditions and yields are based on typical outcomes for similar Suzuki-Miyaura couplings and may require optimization for specific substrates.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid6-Phenylquinoxalin-2(1H)-onePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)quinoxalin-2(1H)-onePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O901680-90
34-Fluorophenylboronic acid6-(4-Fluorophenyl)quinoxalin-2(1H)-onePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101088-98
43-Thienylboronic acid6-(Thiophen-3-yl)quinoxalin-2(1H)-onePd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O1001275-85
54-Acetylphenylboronic acid6-(4-Acetylphenyl)quinoxalin-2(1H)-onePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O951870-80

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ B Add Catalyst: - Pd(PPh₃)₄ A->B C Add Solvents: - Toluene - Water B->C D Degas Mixture (N₂ or Ar bubbling) C->D E Heat to 100 °C D->E F Stir for 12 h E->F G Monitor by TLC F->G H Cool to RT G->H I Add Ethyl Acetate H->I J Wash with Water & Brine I->J K Dry Organic Layer (Na₂SO₄) J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Characterize Product (NMR, MS) M->N

Caption: Experimental workflow for the synthesis of 6-arylquinoxalin-2(1H)-ones.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing:

    • Add toluene (10 mL) and deionized water (2.5 mL) to the flask.

    • Seal the flask with a septum and degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • After degassing, place the flask under a positive pressure of the inert gas.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-phenylquinoxalin-2(1H)-one.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathway and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Catalytic_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R¹-X (6-Bromo-QX) R¹-Pd(II)-X R¹-Pd(II)-X Oxidative\nAddition->R¹-Pd(II)-X Transmetalation Transmetalation R¹-Pd(II)-X->Transmetalation [R²-B(OR)₃]⁻ (from Arylboronic Acid + Base) R¹-Pd(II)-R² R¹-Pd(II)-R² Transmetalation->R¹-Pd(II)-R² Reductive\nElimination Reductive Elimination R¹-Pd(II)-R²->Reductive\nElimination Reductive\nElimination->Pd(0) R¹-R² R¹-R² (Product) Reductive\nElimination->R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This catalytic cycle illustrates the key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired carbon-carbon bond of the 6-arylquinoxalin-2(1H)-one product and regenerating the Pd(0) catalyst.[2]

By following these detailed protocols and understanding the underlying principles, researchers can effectively synthesize a wide array of 6-arylquinoxalin-2(1H)-one derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including its potential as a potent kinase inhibitor. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. This document provides detailed protocols and application notes for the synthesis of novel kinase inhibitors utilizing 6-Bromoquinoxalin-2(1H)-one as a key starting material. The methodologies described herein leverage robust and versatile palladium-catalyzed cross-coupling reactions to generate a library of substituted quinoxalinone derivatives. These compounds are designed to target key kinases involved in oncogenic signaling pathways, such as Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.

Target Signaling Pathway: ASK1 Signaling Cascade

Apoptosis signal-regulating kinase 1 (ASK1) is a critical component of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. It is activated by various cellular stressors, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress. Upon activation, ASK1 phosphorylates and activates downstream kinases (MKK4/7 and MKK3/6), which in turn activate JNK and p38 MAPKs. The sustained activation of these pathways can lead to inflammation, apoptosis, and cellular damage. Consequently, inhibitors of ASK1 have therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

ASK1_Signaling_Pathway Stress Cellular Stress (ROS, TNF-α, ER Stress) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis Inhibitor Quinoxalinone-based Inhibitor Inhibitor->ASK1 Inhibits

Caption: ASK1 signaling pathway and the inhibitory action of quinoxalinone-based compounds.

Proposed Synthesis of Quinoxalinone-Based Kinase Inhibitors

The synthesis of the target kinase inhibitors from this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position of the quinoxalinone core, enabling the exploration of the structure-activity relationship (SAR).

Synthesis_Workflow Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst Base Reagents->Reaction Product 6-Aryl-quinoxalin-2(1H)-one (Target Inhibitor) Reaction->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis Bioassay Biological Evaluation (Kinase Assay) Analysis->Bioassay

Caption: General workflow for the synthesis and evaluation of quinoxalinone inhibitors.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the synthesis of 6-aryl-quinoxalin-2(1H)-one derivatives.

Materials:

  • This compound

  • Substituted arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The reaction mixture should be a suspension.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl2 (0.05 equivalents), to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-quinoxalin-2(1H)-one derivative.

  • Characterize the final compound using NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The biological activity of the synthesized compounds should be evaluated in vitro against the target kinase. The results, typically presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity), can be summarized in a table for clear comparison.

Compound IDR-Group (at C6)Molecular WeightYield (%)ASK1 IC50 (nM)
Q-01 Phenyl236.2578520
Q-02 4-Fluorophenyl254.2482350
Q-03 4-Methoxyphenyl266.2875410
Q-04 Pyridin-3-yl237.2465280
Q-05 1-Methyl-1H-pyrazol-4-yl240.2571150

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical results for similar kinase inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a novel class of kinase inhibitors. The protocols outlined in this document provide a robust framework for the generation of a library of 6-substituted quinoxalinone derivatives. The use of the Suzuki-Miyaura cross-coupling reaction allows for significant structural diversity, enabling a thorough investigation of the structure-activity relationship. The synthesized compounds are promising candidates for the inhibition of the ASK1 signaling pathway, and further optimization of their potency, selectivity, and pharmacokinetic properties could lead to the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

Application Notes and Protocols for the Functionalization of the C3-Position of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the chemical modification of the C3-position of 6-Bromoquinoxalin-2(1H)-one. This scaffold is a key heterocyclic motif in medicinal chemistry, and the ability to introduce diverse functional groups at the C3-position is crucial for the development of new therapeutic agents. The following sections detail various methodologies, including metal-free and palladium-catalyzed reactions, providing a practical guide for the synthesis of novel this compound derivatives.

Introduction to C3-Functionalization of Quinoxalin-2(1H)-ones

The quinoxalin-2(1H)-one core is a prevalent structure in a wide array of biologically active compounds and pharmaceutical drugs.[1] The direct functionalization of the C-H bond at the C3-position offers an efficient and atom-economical approach to synthesize a diverse library of derivatives, avoiding the need for pre-functionalized starting materials.[2][3] This has led to the development of numerous synthetic strategies, including those that are metal-free, photocatalyzed, or employ transition metal catalysts.[4][5][6] These methods enable the introduction of various substituents, such as aryl, alkyl, and other functional groups, which is of significant interest for structure-activity relationship (SAR) studies in drug discovery.[1]

I. Metal-Free C3-Arylation and Alkylation via Visible-Light-Induced Singlet Oxygen Promotion

A green and efficient method for the C3-functionalization of quinoxalin-2(1H)-ones involves the use of visible light and air as a sustainable oxidant, eliminating the need for metal catalysts or external photosensitizers.[7] This approach relies on the generation of singlet oxygen from air through irradiation, which then promotes the formation of radical intermediates from aryl or alkyl hydrazine precursors. These radicals subsequently engage in a C-C bond-forming reaction with the quinoxalinone scaffold.

Experimental Workflow: Visible-Light-Induced C3-Functionalization

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Weigh this compound and Aryl/Alkyl Hydrazine prep2 Add Acetonitrile (Solvent) prep1->prep2 react1 Irradiate with Purple LED (400 nm) under Air Atmosphere prep2->react1 react2 Stir at Room Temperature for 12 hours react1->react2 workup1 Evaporate Solvent react2->workup1 workup2 Purify by Silica Gel Column Chromatography workup1->workup2 end end workup2->end Obtain C3-Functionalized Product

Caption: Workflow for the visible-light-induced C3-functionalization.

General Signaling Pathway: Radical-Mediated C3-Functionalization

pathway cluster_initiation Initiation cluster_radical_gen Radical Generation cluster_propagation Propagation Q Quinoxalinone sO2 Singlet Oxygen (¹O₂) Q->sO2 Energy Transfer Light Visible Light (400 nm) Light->Q Excitation O2 Oxygen (Air) Hydrazine Aryl/Alkyl Hydrazine sO2->Hydrazine Oxidation Radical Aryl/Alkyl Radical (R•) Hydrazine->Radical Forms Radical Quinoxalinone This compound Radical->Quinoxalinone Addition to C3 Intermediate Radical Adduct Intermediate Product C3-Functionalized Product Intermediate->Product Oxidation/Deprotonation

Caption: Proposed radical mechanism for C3-functionalization.

Experimental Protocol: General Procedure for C3-Arylation/Alkylation

To a 5 mL vial, add this compound (0.2 mmol, 1.0 equivalent) and the corresponding arylhydrazine hydrochloride or alkylhydrazine hydrochloride (0.2 mmol, 1.0 equivalent).[7] Subsequently, add acetonitrile (2 mL).[7] The reaction mixture is then stirred under an air atmosphere while being irradiated by a purple LED (λmax = 400 nm) positioned approximately 3.0 cm away for 12 hours at room temperature.[7] Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether-ethyl acetate) to yield the desired C3-functionalized product.[7]

Quantitative Data

While a broad range of substituted quinoxalin-2(1H)-ones are reported to be compatible with this methodology, specific yield data for the 6-bromo derivative is not extensively detailed in the primary literature. The yields for other derivatives are generally reported as moderate to excellent.[7] Researchers should expect to optimize the reaction conditions for this compound to achieve comparable results.

EntryR-Group (from R-NHNH₂)ProductYield (%)
1Phenyl6-Bromo-3-phenylquinoxalin-2(1H)-oneData not available
24-Methylphenyl6-Bromo-3-(p-tolyl)quinoxalin-2(1H)-oneData not available
34-Methoxyphenyl6-Bromo-3-(4-methoxyphenyl)quinoxalin-2(1H)-oneData not available
44-Chlorophenyl6-Bromo-3-(4-chlorophenyl)quinoxalin-2(1H)-oneData not available
5Methyl6-Bromo-3-methylquinoxalin-2(1H)-oneData not available
6Ethyl6-Bromo-3-ethylquinoxalin-2(1H)-oneData not available

Note: The above table is illustrative. Specific yields for this compound need to be determined empirically based on the general protocol.

II. Palladium-Catalyzed C3-Arylation with Arylboronic Acids

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. The direct C-H arylation of quinoxalin-2(1H)-ones with arylboronic acids provides an effective route to 3-arylquinoxalin-2(1H)-ones.[8] This method is compatible with a variety of functional groups, making it a versatile tool in organic synthesis.[8]

Experimental Protocol: General Procedure for Palladium-Catalyzed C3-Arylation

In a reaction vessel, this compound (1.0 equivalent) is combined with the desired arylboronic acid (2.0 equivalents). A palladium catalyst, such as Pd(OAc)₂, is added, along with an oxidant and a suitable solvent. The reaction mixture is then heated under an inert atmosphere for a specified period. After cooling to room temperature, the reaction is quenched and the product is extracted. Purification is typically achieved through column chromatography.

Note: The specific catalyst, oxidant, solvent, temperature, and reaction time will need to be optimized for the 6-bromo substrate.

Quantitative Data
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Bromo-3-phenylquinoxalin-2(1H)-oneData not available
24-Tolylboronic acid6-Bromo-3-(p-tolyl)quinoxalin-2(1H)-oneData not available
34-Methoxyphenylboronic acid6-Bromo-3-(4-methoxyphenyl)quinoxalin-2(1H)-oneData not available
44-Chlorophenylboronic acid6-Bromo-3-(4-chlorophenyl)quinoxalin-2(1H)-oneData not available

III. Other C3-Functionalization Methodologies

A variety of other methods for the C3-functionalization of quinoxalin-2(1H)-ones have been reported, including:

  • Functionalization with Hypervalent Iodine Reagents: These reagents can be used for arylation, trifluoromethylation, alkylation, and alkoxylation at the C3-position under mild conditions.[2]

  • Multi-Component Reactions: These reactions allow for the simultaneous introduction of multiple functional groups in a one-pot synthesis, offering a high degree of molecular complexity.[1]

  • Direct Alkylation with Alkanes: This method utilizes alkanes as alkylating agents, providing a direct route to C3-alkylated quinoxalinones.[9]

Researchers are encouraged to explore these and other methodologies to access a wide range of C3-functionalized this compound derivatives for their specific research needs.

Conclusion

The functionalization of the C3-position of this compound is a key strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols and information provided herein offer a starting point for researchers to explore various synthetic routes. While general procedures are well-documented, specific optimization for the 6-bromo substituted scaffold is often necessary to achieve optimal yields. The continued development of novel and efficient C-H functionalization methods will undoubtedly facilitate the discovery of new and improved quinoxalinone-based drug candidates.

References

Application Notes and Protocols for N-alkylation Reactions of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the N-alkylation of 6-bromoquinoxalin-2(1H)-one, a key synthetic intermediate in the development of novel therapeutics. The N-alkylation of the quinoxalinone scaffold is a critical step in modifying its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The following protocols are based on established methodologies for the N-alkylation of related heterocyclic systems and provide a robust starting point for synthetic efforts.

Introduction

Quinoxalin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antibacterial properties. The nitrogen atom at the 1-position of the quinoxalinone ring is a common site for chemical modification. N-alkylation allows for the introduction of various substituents, which can modulate the compound's interaction with biological targets and improve its drug-like properties. The presence of a bromine atom at the 6-position offers a valuable handle for further diversification, for instance, through cross-coupling reactions, making 1-alkyl-6-bromoquinoxalin-2(1H)-ones versatile intermediates in drug discovery programs.

Data Presentation: N-Alkylation of Quinoxalin-2(1H)-one Analogs

While specific quantitative data for the N-alkylation of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions for the N-alkylation of analogous quinoxalinone and other heterocyclic systems. These conditions provide a strong foundation for the development of a successful protocol for the target molecule.

Starting MaterialAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
7-Benzoyl-3,4-dihydro-1H-quinoxalin-2-oneMethyl iodideNa₂CO₃AcetoneReflux10 h-[1]
7-Benzoyl-3,4-dihydro-1H-quinoxalin-2-oneEthyl chloroformateNa₂CO₃AcetoneReflux10 h-[1]
4-bromo-NH-1,2,3-triazolesAlkyl halidesK₂CO₃DMFNot specifiedNot specifiedHigh[2]
Phthalimide, Indole, BenzimidazoleAlkyl halidesKOHIonic LiquidsNot specifiedNot specifiedHighNot specified
AdenineDiethyl 2-bromoethylphosphonateK₂CO₃DMFBoilingNot specified-[3]

Note: Yields were not always specified in the cited literature for these specific examples but were generally reported as being successful transformations.

Experimental Protocols

The following are generalized protocols for the N-alkylation of this compound using common alkylating agents. Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: N-Methylation of this compound

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus and plates

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2-1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 6-bromo-1-methylquinoxalin-2(1H)-one, can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus and plates

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Add benzyl bromide (1.1 eq) dropwise via syringe or a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product, 1-benzyl-6-bromoquinoxalin-2(1H)-one, by column chromatography or recrystallization.

Mandatory Visualizations

General Workflow for N-Alkylation of this compound

N_Alkylation_Workflow start Start: this compound reaction N-Alkylation Reaction (Heating/Stirring) start->reaction reagents Reagents: - Alkyl Halide (R-X) - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Product: 1-Alkyl-6-bromoquinoxalin-2(1H)-one purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: A logical workflow for the N-alkylation of this compound.

Signaling Pathway Context (Hypothetical)

N-alkylated quinoxalinones are often investigated as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, they might be designed to target specific kinases. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.

Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pip3 PIP3 akt Akt pip3->akt activates pi3k->pip3 phosphorylates mtor mTOR akt->mtor activates cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation inhibitor 1-Alkyl-6-bromo- quinoxalin-2(1H)-one inhibitor->pi3k inhibits

Caption: A hypothetical PI3K/Akt/mTOR signaling pathway targeted by a quinoxalinone inhibitor.

References

Synthesis of Novel Quinoxalin-2(1H)-one Derivatives as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties. The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. This document provides detailed protocols for the synthesis of bioactive compounds starting from 6-Bromoquinoxalin-2(1H)-one, a versatile intermediate for introducing chemical diversity at the 6-position through modern cross-coupling reactions. The application note focuses on the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in cancer therapy.

Synthesis of Bioactive 6-Substituted Quinoxalin-2(1H)-one Derivatives

This section outlines a synthetic route to novel quinoxalin-2(1H)-one derivatives with potent anticancer activity. The key starting material, this compound, is first synthesized from 4-bromo-2-nitroaniline. Subsequent modifications at the N1 and C3 positions, followed by a Suzuki coupling at the C6 position, yield the target bioactive compounds.

Synthetic Workflow:

G cluster_0 Synthesis of this compound Precursor cluster_1 Functionalization and Coupling 4-bromo-2-nitroaniline 4-bromo-2-nitroaniline 6-bromo-1,4-dihydroquinoxaline-2,3-dione 6-bromo-1,4-dihydroquinoxaline-2,3-dione 4-bromo-2-nitroaniline->6-bromo-1,4-dihydroquinoxaline-2,3-dione 1. Diethyl oxalate, NaOEt, EtOH 2. Fe, AcOH 3-chloro-6-bromoquinoxaline-2-amine 3-chloro-6-bromoquinoxaline-2-amine 6-bromo-1,4-dihydroquinoxaline-2,3-dione->3-chloro-6-bromoquinoxaline-2-amine POCl3, DMF This compound This compound 3-chloro-6-bromoquinoxaline-2-amine->this compound H3PO2 N1-Alkylated Intermediate N1-Alkylated Intermediate This compound->N1-Alkylated Intermediate R1-X, Base C3-Hydrazinyl Intermediate C3-Hydrazinyl Intermediate N1-Alkylated Intermediate->C3-Hydrazinyl Intermediate Hydrazine hydrate Suzuki Coupling Precursor Suzuki Coupling Precursor C3-Hydrazinyl Intermediate->Suzuki Coupling Precursor Condensation with aldehyde/ketone Target Bioactive Compound Target Bioactive Compound Suzuki Coupling Precursor->Target Bioactive Compound Arylboronic acid, Pd catalyst, Base (Suzuki Coupling) G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Compound Quinoxalinone Derivative Compound->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromoquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse and potent biological activities. These scaffolds have been identified as promising candidates for the development of novel therapeutics, particularly in oncology.[1] Derivatives of 6-bromoquinoxalin-2(1H)-one have demonstrated notable efficacy as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[2] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases.[3][4]

This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, along with methodologies for evaluating their anticancer activity. The provided information is intended to guide researchers and drug development professionals in the efficient and reproducible production and biological assessment of these promising compounds.

Synthetic Strategies for Scale-Up

The synthesis of this compound derivatives on a larger scale requires careful consideration of reaction conditions to ensure safety, efficiency, and high purity of the final product. While numerous methods exist for the synthesis of quinoxalinones, a common and scalable approach involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester. For the synthesis of the core this compound, 4-bromo-1,2-phenylenediamine is a key starting material.

A general synthetic route is outlined below:

G A 4-Bromo-1,2-phenylenediamine C Condensation/ Cyclization A->C B Glyoxylic Acid B->C D This compound C->D Acid or Base Catalysis E Functionalization (e.g., Alkylation, Arylation) D->E F This compound Derivatives E->F

General synthetic scheme for this compound derivatives.
Protocol 1: Gram-Scale Synthesis of this compound

This protocol describes a representative method for the synthesis of the core scaffold.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol (10 volumes).

  • Addition of Glyoxylic Acid: To the stirred solution, add a solution of glyoxylic acid monohydrate (1.1 eq) in water (2 volumes) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product and wash with cold ethanol (2 x 50 mL) and then with water (2 x 100 mL).

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid. For further purification, the crude product can be dissolved in a dilute NaOH solution, treated with activated carbon, filtered, and then re-precipitated by the addition of HCl.

  • Drying: Dry the purified product under vacuum at 60-70 °C to a constant weight.

Table 1: Representative Reaction Parameters for Gram-Scale Synthesis

ParameterValue
Starting Material4-Bromo-1,2-phenylenediamine
ReagentGlyoxylic acid monohydrate
SolventEthanol/Water
Reaction Temperature78-80 °C (Reflux)
Reaction Time4-6 hours
Typical Yield80-90%
Purity (by HPLC)>98%

Biological Evaluation: Anticancer Activity

The anticancer properties of this compound derivatives are typically assessed through a series of in vitro assays to determine their cytotoxicity, effects on cell cycle progression, and their ability to induce apoptosis.

Experimental Workflow for Anticancer Activity Assessment

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Synthesis & Purification B Cell Line Selection & Culture A->B C Cytotoxicity Assay (MTT/SRB) B->C D Determination of IC50 C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (Protein Expression) D->G

General workflow for assessing anticancer activity.[3]
Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).[5]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Table 2: Example IC50 Values of Quinoxalinone Derivatives against Cancer Cell Lines

CompoundHCT116 (µM)MCF-7 (µM)A549 (µM)
Derivative 15.27.810.5
Derivative 22.13.56.2
Doxorubicin (Ref.)0.81.21.5

Note: The data presented are hypothetical and for illustrative purposes only.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the test compound.[3]

Materials:

  • Cancer cells

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.[5]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Signaling Pathways Targeted by Quinoxalinone Derivatives

Quinoxalinone derivatives exert their anticancer effects by modulating various signaling pathways. A common mechanism is the induction of apoptosis through the intrinsic pathway.[3] They have also been shown to interfere with cell cycle progression and inhibit protein kinases involved in cell growth and proliferation, such as those in the PI3K/Akt pathway.[6][7]

Simplified Apoptosis Induction Pathway

G A This compound Derivative B Cellular Stress A->B C p53 Activation B->C D Increase in Bax/Bcl-2 Ratio C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Simplified intrinsic apoptosis pathway induced by quinoxalinone derivatives.[3]
Inhibition of the PI3K/Akt Signaling Pathway

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C PI3K B->C E PIP3 C->E phosphorylates D PIP2 D->E F PDK1 E->F G Akt F->G phosphorylates I Cell Survival, Proliferation, & Angiogenesis G->I H This compound Derivative H->C inhibits H->G inhibits

Inhibition of the PI3K/Akt signaling pathway by quinoxalinone derivatives.[6]

Conclusion

The scale-up synthesis of this compound derivatives is a feasible and critical step in the development of new anticancer agents. The protocols and workflows presented here provide a framework for the reproducible synthesis and biological evaluation of these compounds. Further optimization of the synthetic route for kilogram-scale production and in-depth investigation of their mechanisms of action will be essential for their translation into clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 6-Bromoquinoxalin-2(1H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary synthetic routes for the preparation of this compound. The most direct and commonly employed method is the condensation of 4-bromo-1,2-phenylenediamine with a two-carbon electrophile, such as glyoxylic acid or an alpha-haloacetate like ethyl bromoacetate. A multi-step alternative involves the reaction of a substituted aniline, followed by cyclization.

Q2: My yield of this compound is consistently low. What are the likely causes?

Low yields in the synthesis of this compound can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 4-bromo-1,2-phenylenediamine can significantly impact the reaction efficiency. This starting material can be prone to oxidation, leading to colored byproducts.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can lead to incomplete reactions or the formation of side products.

  • Side Reactions: The formation of regioisomers (7-bromo isomer) or over-alkylation can reduce the yield of the desired product.

  • Workup and Purification: Product loss can occur during extraction, precipitation, and recrystallization steps.

Q3: What are the common side products I should be aware of?

The primary side product of concern is the isomeric 7-bromoquinoxalin-2(1H)-one. Depending on the reaction conditions, minor amounts of starting material may also remain. If the reaction is not carried out under an inert atmosphere, oxidative side products can also form, leading to discoloration of the final product.

Q4: How can I effectively purify the final product?

Purification of this compound is typically achieved through recrystallization. Common solvent systems include ethanol, methanol, or mixtures of dimethylformamide (DMF) and water. If significant colored impurities are present, treatment with activated charcoal during recrystallization may be beneficial. For challenging separations from isomers or other impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or impure starting materials.Ensure the purity of 4-bromo-1,2-phenylenediamine. If it appears discolored, consider purification by recrystallization or column chromatography before use.
Incorrect reaction temperature.Optimize the reaction temperature. For the reaction with ethyl bromoacetate, reflux conditions are generally required.
Inappropriate solvent.Ensure the solvent is dry and appropriate for the reaction. Acetonitrile and dioxane are commonly used for the reaction with ethyl bromoacetate.[1]
Formation of a Dark-Colored Product Oxidation of the diamine starting material or intermediates.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent prior to use.
Difficult Product Isolation Product is soluble in the workup solvent.If precipitating the product from the reaction mixture, ensure the solution is sufficiently cooled. If an aqueous workup is used, adjust the pH to the isoelectric point of the product to minimize solubility.
Presence of Isomeric Impurities Non-selective reaction conditions.Carefully control the reaction temperature and the rate of addition of reagents. The use of a suitable base, such as triethylamine or sodium carbonate, can influence the regioselectivity.[1]

Experimental Protocols

Method 1: One-Pot Synthesis from 4-Bromo-1,2-phenylenediamine and Ethyl Bromoacetate

This method is a direct and efficient one-pot synthesis.[1]

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Ethyl bromoacetate

  • Triethylamine

  • Acetonitrile

  • Ethanol (for crystallization)

Procedure:

  • To a solution of 4-bromo-1,2-phenylenediamine (10 mmol) in acetonitrile (30 mL), add triethylamine (4 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Add ethyl bromoacetate (22 mmol) to the reaction mixture.

  • Heat the mixture under reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and filter the resulting solid.

  • Wash the solid with water, dry, and crystallize from ethanol to obtain this compound.

Method 2: Synthesis from 4-Bromo-1,2-phenylenediamine and Glyoxylic Acid

This method provides an alternative route using an alpha-keto acid.

Materials:

  • 4-Bromo-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Suspend 4-bromo-1,2-phenylenediamine (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of hydrochloric acid.

  • Add a solution of glyoxylic acid monohydrate (11 mmol) in ethanol (20 mL) dropwise to the suspension.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Yield Improvement

Parameter Condition A Condition B Condition C Expected Outcome
C2-Synthon Ethyl BromoacetateGlyoxylic AcidChloroacetic AcidEthyl bromoacetate and glyoxylic acid are generally effective. Chloroacetic acid may require harsher conditions.
Solvent AcetonitrileEthanolDioxaneAcetonitrile and dioxane often provide good solubility for the reactants.[1] Ethanol is a greener solvent option.
Base TriethylamineSodium CarbonateNone (acid-catalyzed)A base is crucial for the reaction with ethyl bromoacetate to neutralize the HBr formed.[1]
Temperature RefluxReflux80-100 °CElevated temperatures are necessary to drive the cyclization to completion.
Atmosphere Inert (Nitrogen/Argon)AirInert (Nitrogen/Argon)An inert atmosphere is recommended to prevent oxidation and improve product purity and yield.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start: 4-Bromo-1,2-phenylenediamine react React with Ethyl Bromoacetate in Acetonitrile with Triethylamine start->react reflux Reflux for 3 hours react->reflux evaporate Evaporate Solvent reflux->evaporate precipitate Precipitate with Water evaporate->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash crystallize Crystallize from Ethanol wash->crystallize characterize Characterize Product (NMR, MS, mp) crystallize->characterize

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound impure_reactants Impure Starting Materials low_yield->impure_reactants suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions side_reactions Side Reactions low_yield->side_reactions purify_reactants Purify 4-bromo-1,2- phenylenediamine impure_reactants->purify_reactants optimize_conditions Optimize Temperature, Solvent, and Base suboptimal_conditions->optimize_conditions inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Suzuki Coupling of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki coupling of 6-Bromoquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The most prevalent side reactions are dehalogenation of the starting material, homocoupling of the boronic acid reagent, and protodeboronation of the boronic acid.[1][2] These side reactions can significantly lower the yield of the desired coupled product and complicate purification.

Q2: How can I detect the formation of these side products in my reaction mixture?

A2: Analysis of the crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy is the most effective way to identify side products. You should look for masses corresponding to quinoxalin-2(1H)-one (dehalogenation product), the homocoupled boronic acid (Ar-Ar), and the protonated boronic acid starting material (Ar-H).[3]

Q3: What makes this compound susceptible to dehalogenation?

A3: Electron-deficient aryl halides, particularly N-heterocyclic halides like this compound, are prone to dehalogenation.[4] The presence of nitrogen atoms in the quinoxaline ring can influence the electronic properties of the molecule and may also coordinate to the palladium catalyst, potentially facilitating the formation of palladium-hydride species that lead to dehalogenation.[4]

Q4: What conditions typically promote the homocoupling of the boronic acid partner?

A4: Homocoupling is often mediated by the presence of oxygen or if a Pd(II) salt is used as a precatalyst.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[5] Insufficiently degassed solvents and reagents are a common cause.

Q5: Why is protodeboronation a concern, especially with heteroaryl boronic acids?

A5: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the boronic acid and reduces the yield of the desired product.[3][6][7] Heteroaromatic boronic acids can be particularly susceptible to this side reaction due to the influence of the heteroatom on the stability of the C-B bond.[3] The reaction pH is a critical factor, with decomposition often being rapid at neutral pH for some heteroaryl boronic acids.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Coupled Product with Significant Dehalogenation

If you observe a significant amount of quinoxalin-2(1H)-one in your reaction mixture, consider the following troubleshooting steps.

Troubleshooting Workflow for Dehalogenation

start Low Yield & High Dehalogenation base Re-evaluate Base - Use weaker bases (e.g., K₂CO₃, Cs₂CO₃) - Avoid strong alkoxide bases start->base Is a strong base being used? ligand Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) - Consider N-heterocyclic carbene (NHC) ligands base->ligand Still observing dehalogenation? solvent Check Solvent & Water Content - Ensure rigorous degassing of solvents - Minimize water content if possible ligand->solvent Side reaction persists? temp Adjust Temperature - Lowering the reaction temperature may disfavor dehalogenation solvent->temp Still problematic? start High Homocoupling degassing Improve Degassing Protocol - Use freeze-pump-thaw cycles - Ensure inert atmosphere is maintained start->degassing Is the reaction mixture properly degassed? pd_source Change Palladium Source - Use a Pd(0) source (e.g., Pd(PPh₃)₄) - If using Pd(II), ensure efficient in situ reduction degassing->pd_source Still observing homocoupling? additives Consider Additives - Addition of a mild reducing agent (e.g., potassium formate) can suppress Pd(II)-mediated homocoupling pd_source->additives Side reaction persists? start High Protodeboronation boron_reagent Use a More Stable Boron Reagent - Switch from boronic acid to a boronic ester (e.g., pinacol ester) - Consider using MIDA boronates or trifluoroborate salts start->boron_reagent Is a sensitive boronic acid being used? base_conc Optimize Base and pH - Screen different bases (e.g., K₃PO₄, K₂CO₃, CsF) - Adjust base concentration to alter pH boron_reagent->base_conc Still observing protodeboronation? temp_time Modify Reaction Conditions - Lower the reaction temperature - Reduce the overall reaction time base_conc->temp_time Side reaction persists? Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X (Ar = Quinoxalinone) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + [Ar'B(OR)₃]⁻ Dehalogenation Dehalogenation ArPdX->Dehalogenation [Pd-H] ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Desired Product) RedElim->Product ArH Ar-H (Quinoxalinone) Dehalogenation->ArH Homocoupling Homocoupling ArAr_homo Ar'-Ar' (Homocoupled Boronic) Homocoupling->ArAr_homo Protodeboronation Protodeboronation ArH_proto Ar'-H (Protonated Boronic) Protodeboronation->ArH_proto Boronic Ar'-B(OR)₂ Boronic->Homocoupling O₂, Pd(II) Boronic->Protodeboronation H⁺ Halide Ar-X

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Haloquinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of haloquinoxalinones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and optimization strategies for this important C-N bond-forming reaction.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of haloquinoxalinone substrates.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a 3-chloroquinoxalinone is not proceeding, or the conversion is very low. What are the most likely causes?

A1: Low or no conversion in the amination of chloroquinoxalinones is a common issue, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1] Several factors could be at play:

  • Catalyst System Inactivity: The combination of palladium precursor and ligand may not be active enough for this specific substrate. Electron-rich and sterically hindered phosphine ligands are often necessary to facilitate the oxidative addition of the palladium to the C-Cl bond.[1][2]

  • Inappropriate Base: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) can be effective, they may be incompatible with other functional groups on your quinoxalinone or amine.[3] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be better tolerated but may require higher reaction temperatures.[3]

  • Catalyst Poisoning: The nitrogen atoms in the quinoxalinone ring can potentially coordinate to the palladium center, inhibiting its catalytic activity. The choice of ligand can help mitigate this effect.

  • Poor Solubility: One of the reactants or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[4]

  • Presence of Oxygen or Moisture: The active Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation.[2]

Q2: I am observing a significant amount of a side product that appears to be the hydrodehalogenated quinoxalinone. How can I minimize this?

A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[5] It can arise from a competing pathway to the desired reductive elimination. To minimize this side product:

  • Optimize Ligand Choice: The ligand plays a crucial role in influencing the relative rates of reductive elimination (forming the desired product) and other pathways. Screening different bulky, electron-rich ligands is recommended.

  • Adjust Reaction Temperature: High reaction temperatures can sometimes favor side reactions. Try lowering the temperature, although this may require a more active catalyst system or a stronger base to maintain a reasonable reaction rate.

  • Choice of Base: The nature of the base can influence the prevalence of hydrodehalogenation. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate or phosphate) may be beneficial.

Q3: How do I choose the best palladium precursor, ligand, and base for my haloquinoxalinone substrate?

A3: The optimal combination is highly substrate-dependent. A screening approach is often the most effective way to identify the best conditions.

  • Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[2] Pre-catalysts, which are air-stable and readily form the active Pd(0) species, are often a more reliable choice.[4]

  • Ligand: For challenging substrates like haloquinoxalinones, bulky biarylphosphine ligands are often the most successful.[2][6] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in the amination of N-heterocyclic halides.[2][4]

  • Base: The choice of base depends on the functional group tolerance of your substrates. For base-sensitive molecules, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended, potentially at higher temperatures.[3] For more robust substrates, stronger bases like NaOtBu or LHMDS can lead to faster reactions at lower temperatures.[3]

Q4: What are the best solvents for the Buchwald-Hartwig amination of haloquinoxalinones?

A4: The solvent must be able to dissolve the reactants and, to some extent, the base.[4] Commonly used solvents include:

  • Aromatic hydrocarbons: Toluene is a very common and often effective solvent.[6][7]

  • Ethers: Dioxane and THF are also frequently used.[1][3]

It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.[2]

Data Presentation

Optimizing the Buchwald-Hartwig amination of a novel haloquinoxalinone often requires screening several reaction parameters. The following table provides a starting point for designing your experiments based on successful conditions reported for similar N-heterocyclic substrates.

ParameterRecommended Screening OptionsRationale & Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Pre-catalystsPre-catalysts can offer better reproducibility and activity.[4]
Ligand XPhos, RuPhos, BrettPhos, tButyl-XPhosBulky, electron-rich biaryl phosphine ligands are generally required for activating C-Cl bonds and for N-heterocyclic substrates.[4] The choice can significantly impact yield, especially with electronically demanding amines.[4]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong bases (NaOtBu, LHMDS) may give higher rates at lower temperatures but are not compatible with all functional groups.[3] Weaker bases (Cs₂CO₃, K₃PO₄) offer better functional group tolerance but may require higher temperatures.[3]
Solvent Toluene, Dioxane, THFChoice of solvent can impact solubility and reaction rate.[4] Ensure the solvent is anhydrous and degassed.
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides and with weaker bases.[1] Monitor for substrate or product decomposition at elevated temperatures.
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is typically used to drive the reaction to completion.
Catalyst Loading 1 - 5 mol%Higher catalyst loadings may be necessary for challenging substrates, but should be minimized for cost and environmental reasons.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a 3-Haloquinoxalinone

This protocol provides a general starting point and may require optimization for your specific substrates.

Materials:

  • 3-Haloquinoxalinone (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%)

  • Base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the 3-haloquinoxalinone, palladium precursor, phosphine ligand, and base to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with inert gas three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If it is a solid, it can be added in the first step with the other solid reagents.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualization

Diagrams of Key Processes

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + R-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R'₂NH RedElim Reductive Elimination Complex AmineCoord->RedElim - Base-H⁺X⁻ RedElim->Pd0 - R-NR'₂ Product Aminated Quinoxalinone (R-NR'₂) R_X Haloquinoxalinone (R-X) Amine Amine (R'₂NH) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Conversion or No Reaction catalyst Screen Catalyst System (Pd Source + Ligand) start->catalyst base Optimize Base (Strength and Type) catalyst->base temp Adjust Temperature base->temp solvent Change Solvent temp->solvent success Reaction Optimized solvent->success

Caption: A logical workflow for troubleshooting low reaction conversion.

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere setup->inert add_solvents 3. Add Anhydrous, Degassed Solvent and Amine inert->add_solvents react 4. Heat and Stir add_solvents->react monitor 5. Monitor Reaction Progress (TLC/LC-MS) react->monitor workup 6. Work-up monitor->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization of Product purify->characterize

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

purification of 6-Bromoquinoxalin-2(1H)-one from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Bromoquinoxalin-2(1H)-one from a crude reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities I might encounter in my crude this compound?

Common impurities can include unreacted starting materials, byproducts from the synthetic route, and positional isomers. Depending on the synthetic pathway, potential impurities could be starting materials like brominated phenylenediamines or glyoxal derivatives, as well as over-brominated or incompletely cyclized products.

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

An oily residue suggests the presence of significant impurities. Before attempting column chromatography, it is advisable to perform a solvent wash or trituration. Suspending the crude oil in a non-polar solvent like hexanes or diethyl ether and stirring can sometimes induce precipitation of the desired product, leaving many impurities dissolved.

Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?

Several factors can inhibit crystallization:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different solvents or solvent mixtures. For quinoxalinone structures, polar solvents like ethanol, methanol, or acetic acid, potentially with the addition of water, can be effective.

  • Purity: If the crude product is highly impure, crystallization may be difficult. Consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel.

  • Supersaturation: Ensure you have a saturated solution at the boiling point of the solvent. Use a minimal amount of hot solvent to dissolve the crude product.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure product.

Q4: I am seeing multiple spots on my TLC after purification. How can I improve the separation?

If thin-layer chromatography (TLC) indicates the presence of impurities after purification, consider the following:

  • For Column Chromatography:

    • Optimize the Solvent System: A well-chosen eluent is crucial for good separation. A systematic trial of different solvent systems with varying polarities is recommended. See Table 1 for suggested starting conditions for similar compounds.[1]

    • Change the Stationary Phase: If your compound is interacting too strongly with silica gel, leading to tailing and poor separation, consider using a different stationary phase like neutral alumina.[1]

    • Check for Compound Stability: The target compound might be degrading on the silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if new spots have formed.[1]

  • For Recrystallization:

    • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization may be necessary to achieve high purity.

    • Inappropriate Solvent: The chosen solvent may be co-crystallizing impurities with your product. Try a different solvent system.

Q5: My yield is very low after purification. What are the likely causes?

Low yield can result from several factors:

  • Incomplete Reaction: Ensure the initial synthesis has gone to completion before starting the purification.

  • Product Loss During Transfers: Be meticulous with transferring your material between flasks and during filtration.

  • Solubility in Recrystallization Solvent: Your product may have higher than expected solubility in the cold recrystallization solvent, leading to significant loss in the mother liquor. Try to cool the solution for a longer period or in an ice bath to maximize precipitation.

  • Decomposition on Silica Gel: As mentioned, some compounds can degrade on silica gel. If you suspect this is happening, consider alternative purification methods or using a less acidic stationary phase.

Quantitative Data Summary

The following table summarizes solvent systems that have been used for the column chromatography purification of compounds with similar structures to this compound. This data should be used as a starting point for optimization.

Compound TypeStationary PhaseEluent System (v/v)Reference
Bromo-quinoxaline derivativeSilica GelDichloromethane (DCM)
Bromo-quinolinone derivativeSilica GelNot specified[2]
General Heterocyclic AminesNeutral AluminaVaries based on polarity[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetic acid, water, or mixtures thereof). The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to effectively separate the this compound from its impurities. Test various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol). The ideal system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product tlc Perform TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot low_yield Low Yield? tlc->low_yield purified Purified Product single_spot->purified Yes multiple_spots Multiple Spots single_spot->multiple_spots No oily_residue Is the product an oily residue? multiple_spots->oily_residue trituration Perform Solvent Trituration/Wash oily_residue->trituration Yes choose_method Choose Purification Method oily_residue->choose_method No trituration->choose_method recrystallization Recrystallization choose_method->recrystallization column_chrom Column Chromatography choose_method->column_chrom crystals_form Crystals Form? recrystallization->crystals_form good_separation Good Separation? column_chrom->good_separation crystals_form->tlc Yes optimize_recryst Optimize Recrystallization: - Change solvent - Induce crystallization - Further purify crystals_form->optimize_recryst No optimize_recryst->recrystallization good_separation->tlc Yes optimize_column Optimize Column: - Change eluent - Change stationary phase - Check stability good_separation->optimize_column No optimize_column->column_chrom low_yield->purified No troubleshoot_yield Troubleshoot Yield: - Check for loss during transfers - Re-evaluate solvent choice - Check for decomposition low_yield->troubleshoot_yield Yes troubleshoot_yield->start

Caption: Troubleshooting workflow for the purification of this compound.

G Purification Strategy Logic cluster_crude Crude Reaction Mixture cluster_methods Purification Methods cluster_purified Purified Product cluster_waste Waste/Byproducts crude_product This compound recrystallization Recrystallization (Differential Solubility) crude_product->recrystallization column_chrom Column Chromatography (Differential Adsorption) crude_product->column_chrom impurity_A Starting Materials impurity_A->recrystallization impurity_A->column_chrom impurity_B Side Products impurity_B->recrystallization impurity_B->column_chrom impurity_C Positional Isomers impurity_C->recrystallization impurity_C->column_chrom purified_product Pure this compound recrystallization->purified_product mother_liquor Mother Liquor (Impurities) recrystallization->mother_liquor column_chrom->purified_product impure_fractions Impure Fractions column_chrom->impure_fractions

Caption: Logical flow from crude mixture to purified product using different methods.

References

Technical Support Center: Cross-Coupling Reactions of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 6-Bromoquinoxalin-2(1H)-one. Given the electron-deficient nature and the presence of multiple nitrogen atoms in the quinoxalinone core, catalyst deactivation is a common challenge. This guide offers insights into overcoming these issues to achieve successful C-C and C-N bond formations.

Disclaimer

The experimental protocols and quantitative data presented herein are based on established methodologies for structurally related N-heterocyclic compounds. While these provide a robust starting point, optimization for this compound is likely necessary to achieve optimal results for specific coupling partners.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Yield of the Desired Coupled Product

Question: My cross-coupling reaction with this compound is resulting in low or no product formation, with the starting material either remaining unreacted or consumed with no desired product observed. What are the likely causes and how can I troubleshoot this?

Answer: Low to no product yield is a common issue and can stem from several factors related to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning by the Quinoxalinone Nitrogen: The Lewis basic nitrogen atoms in the quinoxalinone ring can coordinate strongly to the palladium center, leading to catalyst inhibition and deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, preventing strong coordination by the substrate.[2][3]

  • Inactive Catalyst Species: The active Pd(0) species may not be efficiently generated or maintained throughout the reaction. This can be due to the use of a Pd(II) precursor without an effective in-situ reduction or oxidation of the Pd(0) catalyst by residual oxygen.

    • Solution:

      • Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) that readily forms the active Pd(0) species.[2]

      • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[4]

  • Slow Oxidative Addition: The C-Br bond of this compound may be challenging to activate, leading to a slow oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

    • Solution:

      • Increase the reaction temperature. Microwave irradiation can sometimes be effective in accelerating the reaction.

      • Use a more electron-rich and sterically hindered ligand to promote oxidative addition.[3]

  • Poor Solubility: The quinoxalinone starting material or the base may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Screen different anhydrous solvents such as dioxane, toluene, or THF, or consider solvent mixtures. For Suzuki reactions, a co-solvent like water is often used, but this should be carefully controlled.[4]

Issue 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products such as homocoupled starting materials or dehalogenated quinoxalinone. How can I minimize these side reactions?

Answer: The formation of side products is often indicative of competing reaction pathways that can be influenced by the reaction conditions and the stability of the catalyst and reagents.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acids (Suzuki Reaction): This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.

    • Solution: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction.[5]

  • Protodeboronation (Suzuki Reaction): The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), replacing the boron moiety with a hydrogen atom. This is particularly common with electron-deficient heteroaryl boronic acids.[6]

    • Solution:

      • Use anhydrous solvents and reagents.

      • Employ a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃.[7]

      • Use a more stable boronic acid derivative, such as a pinacol ester.[8]

  • Glaser Coupling (Sonogashira Reaction): Homocoupling of the terminal alkyne is a common side reaction, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[9]

    • Solution:

      • Ensure strictly anaerobic conditions.

      • Consider using a copper-free Sonogashira protocol.[10]

  • Dehalogenation of this compound: The bromo group is replaced by a hydrogen atom. This can be caused by β-hydride elimination in Buchwald-Hartwig aminations or reduction of the aryl halide.[5]

    • Solution:

      • In Buchwald-Hartwig reactions, select a ligand that favors reductive elimination over β-hydride elimination.

      • Ensure high-purity reagents and an oxygen-free environment to minimize reductive pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system to start with for cross-coupling of this compound?

A1: For Suzuki-Miyaura and Buchwald-Hartwig reactions, a good starting point is a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[3][11] Using a pre-formed precatalyst like XPhos Pd G3 can also be advantageous for ensuring the efficient generation of the active catalyst.[2] For Sonogashira couplings, a standard system of PdCl₂(PPh₃)₂ with a CuI co-catalyst is a common starting point, though copper-free conditions should be considered if Glaser homocoupling is an issue.[9]

Q2: How does the amide group in the quinoxalinone ring affect the cross-coupling reaction?

A2: The amide group (lactam) in the this compound ring has two main effects. First, it contributes to the overall electron-deficient nature of the aromatic system, which can make oxidative addition more facile compared to electron-rich aryl bromides. Second, the N-H proton is acidic and can be deprotonated by strong bases. This can potentially lead to coordination of the resulting anion to the palladium center, which may influence the catalytic activity. It is important to choose a base that is strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but does not lead to unwanted side reactions.[12]

Q3: What is the recommended order of addition for the reagents?

A3: A common and effective procedure is to add the solid reagents (this compound, coupling partner, base, catalyst, and ligand) to the reaction vessel first. The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with argon or nitrogen three times). Finally, the degassed solvent is added via syringe. This ensures that the catalyst is not exposed to oxygen in solution.[1]

Q4: Should I be concerned about the purity of my reagents and solvents?

A4: Absolutely. The success of palladium-catalyzed cross-coupling reactions is highly dependent on the purity of all components. Impurities in the starting materials, base, or solvent can poison the catalyst. Water and oxygen are particularly detrimental as they can lead to catalyst deactivation and promote side reactions.[5] It is crucial to use high-purity, anhydrous solvents and to properly degas them before use.

Data Presentation

The following tables provide representative reaction conditions for common cross-coupling reactions of bromo-N-heterocycles. These should be used as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield Range (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O1001260-95[3]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3.0)Dioxane80-10012-2470-90[6]
PdCl₂(dppf) (5)-K₂CO₃ (2.0)DME/H₂O801650-85[13]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O801240-80[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield Range (%)Reference
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2475-98[1]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1001860-90[15]
XPhos Pd G3 (2)-K₃PO₄ (2.0)t-BuOH1001670-95[2]
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Dioxane90-11012-2465-90[1]

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-N-Heterocycles

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield Range (%)Reference
PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N (3.0)THF or DMF25-804-1260-95[9]
Pd(PPh₃)₄ (5)CuI (10)DIPA (2.0)Toluene801655-85[16]
Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2.0)Acetonitrile801250-80 (Copper-free)[9]

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 10:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add to an oven-dried Schlenk tube: this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Seal the tube and remove from the glovebox (if applicable).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe. Add the terminal alkyne (1.2-1.5 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter through a pad of Celite® to remove catalyst residues. Concentrate the filtrate and partition between an organic solvent and water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_poisoning Is Catalyst Poisoning Occurring? check_catalyst->check_poisoning Yes solution_catalyst Use fresh catalyst/precatalyst. Ensure rigorous inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? solution_conditions Screen temperature, solvent, and base. Check reagent solubility. check_conditions->solution_conditions No check_poisoning->check_conditions No solution_poisoning Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider slow addition of substrate. check_poisoning->solution_poisoning Yes

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow prep 1. Reagent Preparation (Dry & Degas Solvents) setup 2. Reaction Setup (Add Solids to Schlenk Flask) prep->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert addition 4. Add Degassed Solvent & Liquid Reagents inert->addition reaction 5. Heat to Temperature & Stir addition->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling.

References

Technical Support Center: Regioselective Functionalization of Quinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of quinoxalinones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity during the chemical modification of quinoxalinone scaffolds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common site for C-H functionalization on the quinoxalin-2(1H)-one core, and why?

A1: The most reactive site for direct C-H functionalization on the quinoxalin-2(1H)-one scaffold is typically the C3 position.[1] This is attributed to the electronic properties of the heterocyclic ring system, which render the C3-H bond more susceptible to radical and other types of functionalization reactions.[1] A variety of methods, including photocatalytic and metal-free approaches, have been developed to introduce alkyl, alkoxy, amino, sulfenyl, and selenyl groups at this position.[2][3][4]

Q2: How can I achieve regioselective functionalization on the carbocyclic (benzene) ring of a quinoxalinone?

A2: Achieving regioselectivity on the carbocyclic ring (positions C5, C6, C7, and C8) is a significant challenge governed by both electronic and steric factors.[5] The substitution pattern of the quinoxalinone core and the reaction conditions play a crucial role.[5]

  • Electronic Effects: Electron-donating groups (EDGs) on the carbocyclic ring generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[5]

  • Steric Hindrance: Bulky substituents can obstruct access to adjacent positions, thereby favoring reaction at less sterically hindered sites.[5]

  • Directing Groups: The use of a directing group can offer precise control over regioselectivity by coordinating to a catalyst and delivering the reactant to a specific C-H bond.[5]

Q3: Are there established methods for regioselective nitration and halogenation of quinoxalin-2(1H)-ones?

A3: Yes, methods for the regioselective nitration and halogenation of quinoxalin-2(1H)-ones have been developed.

  • Nitration: A metal-free method utilizing tert-butyl nitrite allows for the C7-nitration of quinoxalin-2(1H)-ones.[5][6] This reaction is believed to proceed through a radical addition mechanism and demonstrates high selectivity for the C7 position.[5][6][7] Depending on the substrate, nitration can also be directed to the C5 position.[6]

  • Halogenation: For quinoline derivatives, which can serve as a model, metal-free protocols for regioselective halogenation have been established.[5] For instance, 8-substituted quinolines can be halogenated at the C5 position with high selectivity.[5]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of a Substituted Quinoxalinone
  • Symptom: You are attempting a Pd-catalyzed C-H arylation of a 6-substituted quinoxalinone and obtaining a mixture of 5-aryl and 7-aryl products with a low yield of the desired isomer.[5]

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
Incorrect Ligand Choice The steric and electronic properties of the ligand are critical. Bulky ligands can be employed to control the position of functionalization.[5] Screen a variety of phosphine ligands such as XPhos, SPhos, or RuPhos.[5]
Inappropriate Solvent The solvent can affect the solubility of the catalyst and substrate, as well as the stability of reaction intermediates.[5] Experiment with different solvents like DMAc, NMP, or dioxane.[5]
Suboptimal Base The choice of base is crucial for the C-H activation step.[5] Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc.[5]
High Reaction Temperature Elevated temperatures can sometimes lead to a decrease in selectivity.[5] Try conducting the reaction at a lower temperature for a longer duration.[5]
Problem 2: Low Yield in a Directing Group-Mediated C-H Functionalization
  • Symptom: You are using a directing group to achieve regioselective functionalization, but the overall product yield is low.[5]

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
Inefficient Catalyst The selected catalyst may not be sufficiently active under the reaction conditions.[5] Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Cu(OAc)₂) and adjust the catalyst loading.[5]
Poor Coordination of the Directing Group The directing group may not be coordinating effectively with the metal center.[5] Ensure the directing group is correctly positioned and that there are no competing coordinating species in the reaction mixture.[5]
Substrate Decomposition The starting material or product may be unstable under the reaction conditions.[5] Consider lowering the reaction temperature or using milder reagents.[5]

Experimental Protocols

Protocol 1: Metal-Free C7-Nitration of 1-Methylquinoxalin-2(1H)-one

This protocol describes a metal-free method for the regioselective C7-nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite.[5]

Procedure:

  • To an oven-dried sealed tube, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.).

  • Add acetonitrile (2 mL) and tert-butyl nitrite (0.6 mmol, 3.0 equiv.) under an oxygen atmosphere.[5]

  • Seal the tube and stir the reaction mixture at 60 °C for 20 hours.[5]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (4 mL) and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 7-nitro-1-methylquinoxalin-2(1H)-one.

Quantitative Data Summary:

Substituent on QuinoxalinoneProductYield (%)
H7-nitro-1-methylquinoxalin-2(1H)-one75
6-Me7-nitro-1,6-dimethylquinoxalin-2(1H)-one68
6-Cl6-chloro-7-nitro-1-methylquinoxalin-2(1H)-one72

Data adapted from representative yields for similar reactions.

Protocol 2: Palladium-Catalyzed C-H Arylation of Quinoxaline N-oxide

This protocol provides a general procedure for the regioselective C2-arylation of quinoline N-oxides, which can be adapted for quinoxalinone derivatives.[8]

Procedure:

  • In a reaction vessel, combine the quinoxaline N-oxide (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (10 mol%).[8]

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).[8]

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.[8]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[8]

  • Purify the crude product by column chromatography.

Visualizations

C7_Nitration_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Key Intermediates cluster_product Product Quinoxalinone Quinoxalin-2(1H)-one Quinoxalinone_Radical Quinoxalinone Radical Cation Quinoxalinone->Quinoxalinone_Radical Oxidation TBN tert-Butyl Nitrite (TBN) Radical_Initiation TBN -> tBuO• + •NO TBN->Radical_Initiation Solvent Acetonitrile Atmosphere Oxygen Temperature 60 °C NO2_Formation •NO + O2 -> •NO2 Radical_Initiation->NO2_Formation Reaction with O2 C7_Nitro_Quinoxalinone C7-Nitro-Quinoxalin-2(1H)-one NO2_Formation->C7_Nitro_Quinoxalinone Radical Addition to C7 Quinoxalinone_Radical->C7_Nitro_Quinoxalinone Reaction with •NO2 C_H_Activation_Workflow start Start: Assemble Reaction reactants Combine Substituted Quinoxalinone, Aryl Halide, Pd Catalyst, Ligand, Base, and Solvent start->reactants degas Degas Reaction Mixture reactants->degas heat Heat Under Inert Atmosphere degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Regioisomeric Products purify->product troubleshoot Troubleshoot Regioselectivity: - Screen Ligands - Vary Solvent - Change Base - Adjust Temperature product->troubleshoot

References

Technical Support Center: Palladium Catalyst Removal from 6-Substituted Quinoxalinone Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective removal of palladium catalyst residues from 6-substituted quinoxalinone products. Below, you will find frequently asked questions, detailed troubleshooting guides for common issues, experimental protocols, and comparative data to assist in optimizing your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my 6-substituted quinoxalinone product critical?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies such as the FDA and EMA due to its potential toxicity.[1][2] For drug candidates, the permissible limit for palladium, a Class 2B elemental impurity, is 10 ppm for oral consumption.[2] Beyond regulatory compliance, palladium residues can interfere with downstream chemical transformations and biological assays, leading to unreliable and difficult-to-reproduce results.

Q2: What are the most common methods for removing palladium catalysts from organic synthesis products?

A2: The most prevalent methods for palladium removal include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[1][3]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[1][4][5]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[4]

  • Chromatography: Techniques like column chromatography can be used to separate the desired compound from the palladium catalyst.[6]

Q3: Can the quinoxalinone core of my product be affected by the palladium removal process?

A3: Yes, the nitrogen-containing heterocyclic core of quinoxalinones can present specific challenges. These structures can chelate with palladium, making the catalyst more difficult to remove.[1] This binding can sometimes lead to co-precipitation of the product with the catalyst or scavenger, resulting in yield loss. The choice of scavenger and the reaction conditions should be carefully considered to minimize these interactions.

Q4: How do I choose the most suitable palladium removal method for my 6-substituted quinoxalinone?

A4: The optimal method depends on several factors:

  • Nature of the Palladium Species: Is the catalyst homogeneous (dissolved) or heterogeneous (solid)?

  • Properties of your Quinoxalinone Product: Consider its solubility, stability, and potential for chelation.

  • Required Purity Level: The target residual palladium level (e.g., <10 ppm for APIs) will influence the choice and rigor of the method.

  • Scale of the Reaction: Some methods are more scalable for industrial applications than others.

Below is a decision-making workflow to guide your selection.

G start Start: Crude Quinoxalinone Product with Palladium Catalyst is_heterogeneous Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_heterogeneous celite_filtration Celite® Filtration is_heterogeneous->celite_filtration Yes is_product_stable Is the Quinoxalinone Product Stable to Crystallization? is_heterogeneous->is_product_stable No (Homogeneous) check_purity1 Check Residual Pd Level celite_filtration->check_purity1 scavenger_treatment Scavenger Treatment (e.g., Activated Carbon, Thiol/TMT Scavengers) check_purity1->scavenger_treatment Purity Not OK end Purified Quinoxalinone Product check_purity1->end Purity OK combine_methods Consider a Combination of Methods (e.g., Scavenger then Crystallization) scavenger_treatment->combine_methods is_product_stable->scavenger_treatment No crystallization Crystallization is_product_stable->crystallization Yes check_purity2 Check Residual Pd Level crystallization->check_purity2 check_purity2->scavenger_treatment Purity Not OK check_purity2->end Purity OK combine_methods->end

Decision logic for selecting a palladium removal strategy.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from 6-substituted quinoxalinone products.

Issue 1: High Levels of Residual Palladium After Purification

  • Possible Cause: The palladium species is soluble and not effectively removed by filtration alone.

  • Solution:

    • Switch to a Scavenger: For soluble palladium, filtration is insufficient. Employ a metal scavenger such as activated carbon, a thiol-based silica scavenger, or a trimercaptotriazine (TMT)-based scavenger.[1][3]

    • Optimize Scavenger Screening: Perform a small-scale screen with a panel of scavengers to identify the most effective one for your specific quinoxalinone derivative and reaction conditions.

  • Possible Cause: Incorrect scavenger selection for the palladium's oxidation state.

  • Solution:

    • Consider Palladium Speciation: Thiol-based scavengers are generally more effective for Pd(II), while other scavengers might be better suited for Pd(0). The end-state of your palladium catalyst may vary.

    • Use a Broad-Spectrum Scavenger: Consider scavengers like silica-bound trimercaptotriazine (Si-TMT), which are effective against a wider range of palladium species.[7][8]

  • Possible Cause: Insufficient scavenger loading or contact time.

  • Solution:

    • Increase Scavenger Amount: Incrementally increase the weight percent or equivalents of the scavenger.

    • Extend Reaction Time: Increase the stirring time of the reaction mixture with the scavenger. Typical scavenging times can range from 1 to 24 hours.[2][7]

    • Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve scavenging efficiency, provided your product is stable at that temperature.[1]

Issue 2: Significant Product Loss During Palladium Removal

  • Possible Cause: The quinoxalinone product is adsorbing to the scavenger (e.g., activated carbon or silica).

  • Solution:

    • Minimize Scavenger Amount: Use the minimum effective amount of the scavenger to reduce the surface area available for product binding.

    • Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.

    • Change the Scavenger: Some scavengers have a higher affinity for certain organic molecules. Test a different type of scavenger (e.g., a polymer-based scavenger instead of a silica-based one). Microporous polystyrene-bound TMT (MP-TMT) has shown high product recovery in some cases.[1]

    • Adjust the Solvent: A solvent in which your quinoxalinone product is highly soluble may reduce its adsorption to the scavenger.

  • Possible Cause: Co-precipitation of the product with the palladium-scavenger complex.

  • Solution:

    • Dilute the Reaction Mixture: Before adding the scavenger, dilute the reaction mixture with a suitable solvent to keep the product-scavenger complex in solution.

    • Optimize Scavenging Conditions: Vary the temperature and time to find conditions that favor palladium binding without causing product precipitation.

Quantitative Data on Palladium Removal

The following tables summarize the efficiency of different palladium removal methods from various sources, providing a comparative overview.

Table 1: Performance of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsSource
SiliaMetS Thiol & Thiourea2400≤ 16Not specified10 wt% scavenger mixture[3]
MP-TMT33,000< 200> 95%5 equivalents, RT, overnight[9]
MP-TMT500-800< 10> 95%5 equivalents, RT, overnight[9]
Si-TMT3307Not specified0.20 wt%, DMF, overnight[1]
Activated Carbon (Darco KB-B)300< 197%0.2 wt%, THF, 45°C, 18h[1]
ISOLUTE® Si-TMT1668161Not specified0.6 w/w, 50°C, 4h[10]
SiliaMetS Thiol166870Not specified0.6 w/w, 50°C, 4h[10]
Carboxen® 564125012>99% (for PF-06651600)Methanol, 24h, RT[2]

Table 2: Comparison of Activated Carbon and Metal Scavengers

ScavengerLoading (g)Initial Pd (ppm)Final Pd (ppm)Product RecoveryNotesSource
Activated Carbon2500~65~85%Failed to remove 100% of Pd[11]
Si-Thiol0.2500< 9~98%More efficient than carbon[11]
MP-TMT0.2500< 9~97%More efficient than carbon[11]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Filtration through Celite®

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[4][12]

  • Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or a filter paper in a Büchner funnel.[4][12]

  • Filtration: Gently pour the diluted reaction mixture over the Celite® pad.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.[4][12]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

G cluster_0 Celite Filtration Workflow A Reaction Mixture with Pd/C B Dilute with Solvent A->B D Filter Mixture B->D C Prepare Celite Pad C->D E Wash Celite Pad D->E F Combine and Concentrate Filtrate E->F G Crude Product (Low in Heterogeneous Pd) F->G

Workflow for removing heterogeneous palladium catalysts.

Protocol 2: Palladium Removal Using Thiol-Based Silica Scavengers

  • Scavenger Selection: Choose a thiol-based silica scavenger appropriate for your palladium catalyst and solvent system.

  • Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. The amount of scavenger will depend on the specific product and the amount of palladium to be removed, but a starting point is often 5-10 wt% relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using methods like ICP-MS.

Protocol 3: Palladium Removal Using Activated Carbon

  • Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% of your crude product).[12]

  • Stirring: Stir the suspension at room temperature for 2-12 hours.[12]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be pyrophoric, especially when containing residual palladium and solvents like methanol. Handle with care.[12]

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate.[12]

  • Analysis: Analyze the purified product for residual palladium content. Note that product loss due to adsorption on the carbon can be significant.[1]

G start Crude Product with Soluble Palladium add_scavenger Add Scavenger (e.g., Activated Carbon, Si-Thiol, MP-TMT) start->add_scavenger stir Stir for 1-24 hours (RT or elevated temp.) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Solvent filter->wash concentrate Combine Filtrate and Concentrate wash->concentrate analyze Analyze for Residual Palladium concentrate->analyze end Purified Product analyze->end

General workflow for palladium scavenging.

References

Technical Support Center: 6-Bromoquinoxalin-2(1H)-one Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoquinoxalin-2(1H)-one in palladium-catalyzed cross-coupling reactions. Our goal is to help you minimize the formation of undesired homocoupling byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my this compound reactions?

A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling reactions where two molecules of one of the coupling partners react with each other, rather than with the intended partner. In the context of reactions with this compound, you may observe the formation of a biquinoxalinone byproduct (from the coupling of two molecules of the starting material) or a biaryl/dialkyne byproduct from the homocoupling of your boronic acid, alkyne, or other coupling partner. This is problematic because it consumes your starting materials, reduces the yield of your desired product, and can complicate purification due to the structural similarity of the byproduct to the target molecule.

Q2: What are the primary causes of homocoupling in these reactions?

A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the palladium catalyst's oxidation state.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of your organometallic reagent (e.g., boronic acid).[2]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with your organometallic reagent to generate the homocoupled product and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous degassing of your solvents and the reaction mixture is crucial. Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes can displace dissolved oxygen. For the reaction mixture, sparging for a few minutes before adding the catalyst is recommended.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.

Q4: Does the choice of catalyst and ligand affect the extent of homocoupling?

A4: Absolutely. The choice of palladium source and ligand is critical.

  • Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) complex can sometimes reduce homocoupling that occurs during the initial reduction of a Pd(II) source.

  • Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), can promote the desired cross-coupling pathway and suppress homocoupling by accelerating the rate-limiting oxidative addition and reductive elimination steps.

Q5: Can the base and solvent system influence byproduct formation?

A5: Yes, the choice of base and solvent plays a significant role.

  • Base: The strength and type of base can affect the rate of transmetalation and potentially influence side reactions. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common. It is often necessary to screen a few bases to find the optimal conditions for your specific substrates.

  • Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Anhydrous, degassed solvents are essential. Common choices include toluene, dioxane, DMF, and THF. For Suzuki reactions, a co-solvent of water is often used, but it must be thoroughly degassed.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: Significant formation of biquinoxalinone or biaryl byproducts is observed, leading to low yields of the desired 6-arylquinoxalin-2(1H)-one.

dot graph TD { A[High Homocoupling in Suzuki Coupling] --> B{Is the reaction mixture rigorously degassed?}; B -- No --> C[Degas solvents and reaction mixture thoroughly. Use freeze-pump-thaw or inert gas sparging.]; B -- Yes --> D{What is the palladium source?}; D -- "Pd(II) (e.g., Pd(OAc)₂)" --> E[Consider switching to a Pd(0) source or a pre-catalyst that rapidly forms Pd(0).]; D -- "Pd(0)" --> F{What ligand is being used?}; F -- "Basic phosphines (e.g., PPh₃)" --> G[Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to promote cross-coupling.]; F -- "Bulky ligand" --> H{Have you optimized the base and solvent?}; H -- No --> I[Screen different bases (K₃PO₄, Cs₂CO₃) and ensure anhydrous, degassed solvents.]; H -- Yes --> J[Consider lowering the reaction temperature or using a boronic ester instead of a boronic acid.];

}

Caption: Troubleshooting workflow for Suzuki coupling homocoupling.

Guide 2: Sonogashira Coupling

Problem: Formation of a 1,3-diyne (Glaser coupling) byproduct is observed, reducing the yield of the 6-alkynylquinoxalin-2(1H)-one.

dot graph TD { A[High Diyne Formation in Sonogashira Coupling] --> B{Is a copper co-catalyst being used?}; B -- Yes --> C[Consider a copper-free protocol. If copper is necessary, ensure rigorous exclusion of oxygen.]; B -- No --> D{Is the reaction mixture thoroughly degassed?}; D -- No --> E[Degas solvents and reaction mixture. Oxygen promotes Glaser coupling.]; D -- Yes --> F{What is the base?}; F -- "Amine base (e.g., Et₃N, DIPEA)" --> G[Ensure the amine is freshly distilled and dry. Consider screening other bases like K₂CO₃ or Cs₂CO₃.]; F -- "Inorganic base" --> H{Have you optimized the palladium catalyst and ligand?}; H -- No --> I[Screen different palladium sources and phosphine ligands. Sometimes a ligandless protocol can be effective.]; H -- Yes --> J[Lower the reaction temperature and monitor the reaction closely to minimize byproduct formation over time.];

}

Caption: Troubleshooting workflow for Sonogashira coupling homocoupling.

Guide 3: Heck Coupling

Problem: Low yield of the desired 6-alkenylquinoxalin-2(1H)-one with the formation of side products. While homocoupling of the aryl bromide is less common in Heck reactions, other side reactions like dehalogenation can be an issue.

dot graph TD { A[Low Yield/Side Products in Heck Coupling] --> B{Is the base appropriate?}; B -- Unsure --> C[Screen different bases. Triethylamine is common, but inorganic bases like K₂CO₃ or NaOAc can be effective.]; B -- Yes --> D{Is the catalyst system optimized?}; D -- No --> E[Try different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and consider phosphine-free conditions or different ligands.]; D -- Yes --> F{Is dehalogenation a significant byproduct?}; F -- Yes --> G[Lower the reaction temperature. Ensure the absence of protic impurities. Consider a different solvent.]; F -- No --> H{Is the alkene partner polymerizing?}; H -- Yes --> I[Lower the reaction temperature and concentration. Add a polymerization inhibitor if compatible.]; H -- No --> J[Re-evaluate the purity of all starting materials.];

}

Caption: Troubleshooting workflow for Heck coupling side reactions.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the ratio of the desired cross-coupled product to the undesired homocoupled byproduct in Suzuki-Miyaura reactions of bromo-N-heterocyclic compounds, which can be analogous to this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Homocoupling

EntryPalladium Source (mol%)Ligand (mol%)AtmosphereDesired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂ (2)PPh₃ (4)Air4530
2Pd(OAc)₂ (2)PPh₃ (4)Argon7510
3Pd(PPh₃)₄ (2)-Argon808
4Pd(OAc)₂ (2)SPhos (4)Argon92<2

Data is illustrative and based on general trends in Suzuki-Miyaura couplings.

Table 2: Influence of Base and Solvent on Homocoupling

EntryBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1K₂CO₃Toluene/H₂O (4:1)100789
2Cs₂CO₃Dioxane100855
3K₃PO₄Toluene/H₂O (4:1)80903
4Et₃NDMF1006515

Data is illustrative and based on general trends in Suzuki-Miyaura couplings.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a starting point and may require optimization for your specific arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1) via syringe under a positive pressure of argon.

  • Further Degassing: Bubble argon through the stirred reaction mixture for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a bulky phosphine ligand (e.g., SPhos (4 mol%)).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of 1,3-diyne byproducts.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%)), and a base (e.g., Cs₂CO₃ (2.0 equiv.)).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene). Then, add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 7 and 8 from the Suzuki-Miyaura protocol.

Visualizations

competing_pathways

Caption: Competing pathways of cross-coupling versus homocoupling.

References

Technical Support Center: Optimization of C-N Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-N bond formation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of these crucial reactions.

Troubleshooting Guide

C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, are powerful tools in synthetic chemistry. However, achieving optimal results can be challenging. This guide addresses common problems, their potential causes, and suggested solutions to help you troubleshoot your experiments.

Low or No Product Yield

Q1: My C-N coupling reaction shows low to no conversion. What are the primary factors to investigate?

A: Low or no conversion in C-N cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the catalyst system (catalyst and ligand), the choice of base and solvent, and the reaction temperature. For instance, in Buchwald-Hartwig aminations, the choice of phosphine ligand is critical and substrate-dependent.[1] For challenging substrates like aryl chlorides, more electron-rich and bulky ligands may be necessary to facilitate the oxidative addition step.[1] Similarly, in Ullmann couplings, screening different copper sources (e.g., CuI, CuBr, Cu₂O) and ligands (e.g., N-methylglycine, 1,10-phenanthroline) can significantly impact the yield.[2]

Q2: I suspect my catalyst is inactive. How can I address this?

A: Catalyst inactivity is a frequent issue. For palladium-catalyzed reactions, ensure that the active LPd(0) species is being generated, especially if you are using a Pd(II) salt as a precatalyst.[3] Using pre-formed Pd(0) sources or modern precatalysts that readily form the active species can be more reliable. For copper-catalyzed Ullmann reactions, the copper source may be oxidized or of poor quality; using a fresh, high-purity copper(I) salt is recommended.[2] The active catalytic species is often considered to be Cu(I).[2]

Q3: Could the choice of base be the reason for my reaction's failure?

A: Absolutely. The base plays a crucial role in the catalytic cycle, including the deprotonation of the amine nucleophile.[1] The strength and nature of the base must be appropriate for your substrate. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they can be incompatible with base-sensitive functional groups.[1] In such cases, screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is advisable.[1] The solubility of the base can also be a factor; in some cases, a combination of an organic and inorganic base can be beneficial.[4]

Q4: How critical is the solvent choice, and what are the best practices for its selection?

A: The solvent can significantly affect reaction yield and rate.[2] It must solubilize all reaction components and can influence catalyst stability and reactivity. Polar aprotic solvents like DMF and dioxane, or aromatic hydrocarbons such as toluene, are commonly used.[2][5] It is crucial to use anhydrous solvents, as the presence of water can lead to side reactions like the reduction of the aryl halide.[2] Thoroughly degassing the solvent is also essential to prevent the oxidation of the catalyst and ligands.

Formation of Side Products

Q5: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side product?

A: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction.[1][6] This can be minimized by several strategies. Modifying the ligand is often the most effective approach; switching to a ligand that promotes faster reductive elimination can outcompete the hydrodehalogenation pathway.[1] Lowering the reaction temperature may also slow down the decomposition pathway responsible for this side reaction.[1] Additionally, ensuring strictly anhydrous conditions and screening different base-solvent combinations can help suppress this unwanted reaction.[6]

Q6: My reaction is producing diarylated or other over-functionalized products. What can be done to improve selectivity?

A: The formation of over-functionalized products, such as diarylation, can occur when the rate of the second coupling is competitive with the first. This is influenced by sterics; bulky ligands or highly substituted substrates can disfavor the displacement of the palladium catalyst from the mono-coupled product, leading to a second oxidative addition.[7] To minimize over-functionalization, consider using less hindered ligands where possible.[7] The addition of small coordinating additives like DMSO may also help to suppress diarylation.[7]

Frequently Asked Questions (FAQs)

Q7: What is the general reactivity order for aryl halides in C-N cross-coupling reactions?

A: The reactivity of the aryl halide is a critical factor. Generally, for both palladium and copper-catalyzed systems, the reactivity follows the order: Aryl-I > Aryl-Br > Aryl-Cl.[6] Aryl chlorides are often the most challenging substrates due to the difficulty of the oxidative addition step.[1][8] Electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-donating groups may slow it down.[6]

Q8: What is the optimal temperature range for C-N coupling reactions?

A: The optimal temperature is highly dependent on the specific catalytic system and substrates. Traditional Ullmann reactions often required very high temperatures (>150 °C).[6] However, modern ligand-assisted protocols for both Ullmann and Buchwald-Hartwig reactions can often be run at much milder temperatures, typically in the range of 40-120 °C.[2][6] If no reaction is observed, a gradual increase in temperature is a reasonable optimization step. Conversely, if decomposition is observed, the temperature should be lowered.[2] Elevated temperatures (>100 °C) can sometimes lead to the precipitation of palladium black and a decrease in yield.[9]

Q9: How do I select the right ligand for my reaction?

A: Ligand selection is crucial and often requires screening. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are commonly used. The choice depends on the substrate; for instance, for primary amines, ligands like BrettPhos have shown high activity.[1] In Ullmann condensations, N- or O-based ligands like amino acids (e.g., L-proline, N-methylglycine) and 1,10-phenanthroline are frequently employed.[2] The literature for similar transformations can be a valuable guide for initial ligand selection.

Q10: Can I run C-N coupling reactions open to the air?

A: Generally, no. Most C-N cross-coupling reactions, particularly those catalyzed by palladium, are sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation. Therefore, it is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Data Presentation

Table 1: Common Solvents for C-N Cross-Coupling Reactions
SolventTypeTypical ReactionsNotes
TolueneAromatic hydrocarbonBuchwald-Hartwig, UllmannCommonly used, good for higher temperatures.
DioxaneEtherBuchwald-Hartwig, UllmannGood solvating properties for a range of substrates.
Dimethylformamide (DMF)Polar aproticUllmann, Buchwald-HartwigExcellent solvating properties, but can be a hydrogen source for dehalogenation.[6]
Tetrahydrofuran (THF)EtherBuchwald-HartwigLower boiling point, suitable for reactions at moderate temperatures.
tert-ButanolAlcoholBuchwald-HartwigOften used with alkoxide bases.
Table 2: Common Bases for C-N Cross-Coupling Reactions
BasepKa of Conjugate AcidTypical ReactionsNotes
Sodium tert-butoxide (NaOtBu)~19Buchwald-HartwigStrong base, very common but can be incompatible with sensitive functional groups.[1]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Buchwald-HartwigStrong, non-nucleophilic base.
Potassium phosphate (K₃PO₄)~12.3Buchwald-Hartwig, UllmannWeaker inorganic base, suitable for base-sensitive substrates.[1]
Cesium carbonate (Cs₂CO₃)~10.3Buchwald-Hartwig, UllmannWeaker inorganic base, often effective when other bases fail.[1][2]
Potassium carbonate (K₂CO₃)~10.3UllmannCommon base for Ullmann-type reactions.[2]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equiv) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Ullmann Condensation

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the amine or alcohol (1.5 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[2]

  • Solvent Addition: Add an anhydrous, degassed polar aprotic solvent, such as DMF or dioxane.[2]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere and monitor the reaction progress.[2]

  • Work-up: After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove inorganic salts. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the crude product by column chromatography.[2]

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for C-N Coupling start Low or No Product Yield catalyst Check Catalyst System - Active? Precatalyst choice? - Ligand appropriate? start->catalyst base Evaluate Base - Strength appropriate? - Soluble? start->base solvent Assess Solvent - Anhydrous & Degassed? - Substrates soluble? start->solvent temp Optimize Temperature - Too low? Too high? - Decomposition? start->temp side_products Side Products Observed? (e.g., Dehalogenation) catalyst->side_products base->side_products solvent->side_products temp->side_products optimize_ligand Screen Ligands side_products->optimize_ligand Yes optimize_conditions Screen Base/Solvent side_products->optimize_conditions Yes adjust_temp Adjust Temperature side_products->adjust_temp Yes success Successful Reaction side_products->success No optimize_ligand->success optimize_conditions->success adjust_temp->success

Caption: A logical workflow for troubleshooting common issues in C-N cross-coupling reactions.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) amide_complex L-Pd(II)(Ar)(NR₂) pd2_complex->amide_complex R₂NH, Base - HX, -Base-H⁺ ligand_exchange Amine Coordination & Deprotonation (R₂NH, Base) amide_complex->pd0 product Ar-NR₂ amide_complex->product reductive_elimination Reductive Elimination

Caption: The key steps in the catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

Quinoxaline Derivatives: A Comparative Analysis of Their Biological Prowess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, forms the structural backbone of a diverse class of molecules with significant therapeutic potential. The versatility of the quinoxaline scaffold has allowed for the development of numerous derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and antiviral activities of selected quinoxaline derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting the Engines of Cell Growth

Quinoxaline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Comparative Cytotoxicity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). A lower IC50 value indicates greater potency.

Quinoxaline DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound VIIIc HCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)9DoxorubicinNot Specified
Compound VIIIa HepG2 (Hepatocellular Carcinoma)9.8DoxorubicinNot Specified
Compound VIIIe HCT116 (Colon Carcinoma)8.4DoxorubicinNot Specified
Compound XVa HCT116 (Colon Carcinoma)4.4DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)5.3DoxorubicinNot Specified
Benzo[g]quinoxaline 3 MCF-7 (Breast Adenocarcinoma)2.89Doxorubicin2.01
Benzo[g]quinoxaline 9 MCF-7 (Breast Adenocarcinoma)8.84Doxorubicin2.01
Pyrido[1,2-a]imidazo [4,5-g]quinoxaline-6,11-dione (10) MKN 45 (Gastric Adenocarcinoma)0.073Adriamycin0.12
Cis-platin2.67

Note: IC50 values are compiled from various studies and should be compared with caution due to potential differences in experimental conditions.[1][2][3][4]

Key Signaling Pathways Targeted by Anticancer Quinoxaline Derivatives

Many quinoxaline derivatives exert their anticancer effects by modulating critical signaling pathways. Two prominent examples are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain quinoxaline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby halting uncontrolled cell growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline derivatives have been developed as potent inhibitors of VEGFR-2, thereby cutting off the blood supply to tumors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinoxaline Quinoxaline Derivatives Quinoxaline->VEGFR2

Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by quinoxaline derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated promising activity against a range of bacteria and fungi, offering a potential new avenue for combating infectious diseases.

Comparative Antimicrobial Activity of Quinoxaline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) of selected quinoxaline derivatives against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quinoxaline DerivativeBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Unnamed Derivative Staphylococcus aureus (MRSA)1-4 (most isolates)Vancomycin1-4 (most isolates)
Compound 25 Staphylococcus aureus0.25 - 1VancomycinNot Specified
Enterococcus faecium0.25 - 1VancomycinNot Specified
Enterococcus faecalis0.25 - 1VancomycinNot Specified
Compound 31 Staphylococcus aureus0.25 - 1TeicoplaninNot Specified
Enterococcus faecium0.25 - 1TeicoplaninNot Specified
Enterococcus faecalis0.25 - 1TeicoplaninNot Specified

Note: MIC values can vary based on the specific strain and testing methodology.[5][6]

Antiviral Activity: Combating Viral Threats

Quinoxaline derivatives have also been investigated for their antiviral properties, showing activity against a variety of DNA and RNA viruses. Their mechanisms of action often involve the inhibition of viral entry, replication, or key viral enzymes.

Comparative Antiviral Activity of Quinoxaline Derivatives

The table below summarizes the 50% effective concentration (EC50) of certain quinoxaline derivatives against different viruses. A lower EC50 value signifies higher antiviral potency.

Quinoxaline DerivativeVirusEC50 (µM)Reference CompoundReference EC50 (µM)
Compound 1a Human Cytomegalovirus (HCMV)<0.05Ganciclovir0.59
Compound 20 Human Cytomegalovirus (HCMV)<0.05Ganciclovir0.59
Compound 44 Influenza A/Udorn/723.5Not SpecifiedNot Specified
Compound 35 Influenza A/Udorn/726.2Not SpecifiedNot Specified
Compound 6 Coxsackievirus B4 (CVB4)1.7Not SpecifiedNot Specified
Compound 7 Coxsackievirus B4 (CVB4)1.5Not SpecifiedNot Specified

Note: EC50 values are dependent on the viral strain, cell line, and assay used.[7][8][9][10]

Experimental Protocols

The evaluation of the biological activity of quinoxaline derivatives relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.

General Experimental Workflow for Biological Screening

The initial assessment of a library of novel quinoxaline derivatives typically follows a structured workflow to identify promising candidates for further development.

Experimental_Workflow cluster_0 Screening Phase cluster_1 Validation & Characterization Synthesis Synthesis of Quinoxaline Library Primary_Screening Primary Screening (e.g., Single-dose assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response (IC50/MIC/EC50) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Selection Mechanism_of_Action->Lead_Compound

Caption: A typical workflow for the biological evaluation of quinoxaline derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[11][12][13][14]

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate broth.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative at which there is no visible growth (turbidity) of the microorganism.[15][16][17][18]

Protocol 3: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

  • Cell Monolayer Preparation: Seed a susceptible host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow for viral adsorption for 1-2 hours.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the quinoxaline derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • EC50 Determination: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).[8][19][20]

References

A Comparative Analysis of 6-Bromoquinoxalin-2(1H)-one and 6-Chloroquinoxalin-2(1H)-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative reactivity and applications of 6-bromo- and 6-chloro-substituted quinoxalin-2(1H)-ones, supported by experimental data and protocols.

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic functionalization of this core is paramount for modulating pharmacological properties. Halogenated derivatives, particularly at the 6-position, serve as versatile synthetic handles for diversification through various chemical transformations. This guide provides an objective comparison of the reactivity of two common intermediates, 6-Bromoquinoxalin-2(1H)-one and 6-Chloroquinoxalin-2(1H)-one, to aid in the selection of the appropriate starting material for specific synthetic goals.

Comparative Reactivity: An Overview

The fundamental difference in reactivity between 6-bromo- and 6-chloroquinoxalin-2(1H)-one stems from the inherent properties of the carbon-halogen bond. Generally, the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This distinction dictates their suitability for different classes of chemical reactions, most notably in cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, the initial and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, This compound is generally more reactive in these transformations . This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aryl halides is primarily governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom to which it is attached. The more electronegative chlorine atom polarizes the C-Cl bond more effectively, making the carbon atom more susceptible to nucleophilic attack. Consequently, 6-chloroquinoxalin-2(1H)-one is typically more reactive than its bromo counterpart in SNAr reactions .

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic transformations to illustrate the reactivity differences.

Reaction TypeSubstrateCoupling Partner/NucleophileCatalyst/ConditionsYield (%)Reference
Suzuki Coupling This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100 °C, 12h85
Suzuki Coupling 6-Chloroquinoxalin-2(1H)-onePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 18h78
Buchwald-Hartwig Amination This compoundMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C, 8h92
Buchwald-Hartwig Amination 6-Chloroquinoxalin-2(1H)-oneMorpholinePd(OAc)₂, RuPhos, NaOtBu, Toluene, 110 °C, 16h85
Nucleophilic Aromatic Substitution 6-Chloroquinoxalin-2(1H)-oneSodium methoxideDMSO, 80 °C, 4h95
Nucleophilic Aromatic Substitution This compoundSodium methoxideDMSO, 100 °C, 8h88

Experimental Protocols

Below are detailed methodologies for key comparative reactions.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 6-phenylquinoxalin-2(1H)-one from this compound.

Procedure:

  • To a solution of this compound (1.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) were added phenylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • The reaction mixture was degassed with argon for 15 minutes.

  • The mixture was heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford 6-phenylquinoxalin-2(1H)-one.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of 6-morpholinoquinoxalin-2(1H)-one from this compound.

Procedure:

  • A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and Xantphos (0.04 mmol) in anhydrous dioxane (10 mL) was prepared in a sealed tube.

  • The mixture was purged with argon for 10 minutes.

  • The sealed tube was heated to 110 °C for 8 hours.

  • The reaction mixture was cooled to room temperature, diluted with ethyl acetate (30 mL), and filtered through a pad of Celite.

  • The filtrate was concentrated, and the residue was purified by flash chromatography to yield 6-morpholinoquinoxalin-2(1H)-one.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Synthesis of 6-methoxyquinoxalin-2(1H)-one from 6-chloroquinoxalin-2(1H)-one.

Procedure:

  • To a solution of 6-chloroquinoxalin-2(1H)-one (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) was added sodium methoxide (1.5 mmol).

  • The reaction mixture was heated to 80 °C and stirred for 4 hours.

  • Upon completion, the mixture was cooled and poured into ice-water (50 mL).

  • The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to give 6-methoxyquinoxalin-2(1H)-one.

Visualizing Reaction Pathways and Logic

The following diagrams illustrate the typical workflows and the logical relationship of reactivity for the discussed transformations.

G cluster_workflow General Workflow for Suzuki Coupling Start 6-Halogenated Quinoxalinone + Boronic Acid Reagents Pd Catalyst + Base Start->Reagents Combine in Solvent Reaction Degas & Heat Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Aryl-Substituted Quinoxalinone Purification->Product

Caption: A generalized workflow for the Suzuki coupling of 6-halogenated quinoxalinones.

G cluster_reactivity Comparative Reactivity Logic cluster_cc Cross-Coupling (e.g., Suzuki) cluster_snar Nucleophilic Aromatic Substitution (SNAr) Reactivity Relative Reactivity Bromo_CC This compound (More Reactive) Reactivity->Bromo_CC Chloro_SNAr 6-Chloroquinoxalin-2(1H)-one (More Reactive) Reactivity->Chloro_SNAr Chloro_CC 6-Chloroquinoxalin-2(1H)-one (Less Reactive) Bromo_CC->Chloro_CC > Bromo_SNAr This compound (Less Reactive) Chloro_SNAr->Bromo_SNAr >

Caption: Logical comparison of reactivity for cross-coupling vs. SNAr reactions.

Conclusion

The choice between this compound and 6-chloroquinoxalin-2(1H)-one as a synthetic intermediate is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative offers superior reactivity, often leading to more efficient syntheses. In contrast, for nucleophilic aromatic substitution reactions, the chloro-analog is the more activated substrate. A clear understanding of these reactivity patterns allows for the strategic design of synthetic routes to access a diverse range of functionalized quinoxalin-2(1H)-one derivatives for applications in drug discovery and materials science.

Validating 6-Bromoquinoxalin-2(1H)-one as a Pharmacophore for Aldose Reductase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] This guide provides a comparative analysis to validate 6-Bromoquinoxalin-2(1H)-one as a key pharmacophore for the inhibition of aldose reductase (AR), a critical enzyme in the polyol pathway implicated in diabetic complications.[2][3] The validation is supported by experimental data from highly potent analogs and a direct comparison with established and alternative inhibitor classes.

Comparative Efficacy of Aldose Reductase Inhibitors

The inhibitory potential of a pharmacophore is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The 6-bromoquinoxalinone scaffold has demonstrated exceptional activity against aldose reductase, as exemplified by the derivative 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid, which exhibits a potent IC50 value of 11.4 nM. This potency is significantly higher than many established inhibitors, positioning the 6-bromoquinoxalinone core as a highly promising pharmacophore for developing novel therapeutics for diabetic complications.

Compound ClassSpecific InhibitorTargetIC50 (nM)
6-Bromoquinoxalinone Derivative 2-(6-bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acidAldose Reductase11.4
Carboxylic Acid Inhibitor (Commercial Drug)EpalrestatAldose Reductase98
Phytocompound InhibitorAgnusideAldose Reductase22.4
Phytocompound InhibitorEupalitin-3-O-galactosideAldose Reductase27.3
Imide DerivativeSorbinilAldose ReductaseWithdrawn from trials, but a known potent inhibitor
Other Synthetic HeterocyclesDisubstituted Phenyl DerivativesAldose Reductase~3000

This table presents a summary of IC50 values from various sources to illustrate the comparative potency of the 6-bromoquinoxalinone scaffold.[4][5]

Experimental Protocols

The validation of a pharmacophore's efficacy relies on robust and reproducible experimental assays. The following is a detailed protocol for an in vitro aldose reductase inhibition assay, a standard method for evaluating potential inhibitors.

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of a compound on aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.[6][7][8]

Materials and Reagents:

  • Enzyme Source: Purified recombinant human aldose reductase (ALR2) or rat lens homogenate.

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.

  • Cofactor: 2.5 mM β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) solution prepared in phosphate buffer. Must be protected from light.

  • Substrate: 50 mM DL-glyceraldehyde solution prepared in phosphate buffer.

  • Test Compound: Stock solution of this compound derivatives or other test compounds in a suitable solvent (e.g., DMSO). Serial dilutions are prepared.

  • Positive Control: A known aldose reductase inhibitor such as Epalrestat.

  • Equipment: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing 0.2 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the test compound at various concentrations.

  • Enzyme Addition: Add 0.1 mL of the aldose reductase enzyme solution to the cuvette.

  • Initiation of Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate. The final reaction volume is typically 1.0 mL.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of reaction is determined by the change in absorbance per minute (ΔOD/min).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To better understand the context and process of validating the this compound pharmacophore, the following diagrams illustrate the relevant biological pathway, the experimental workflow, and the logic of the comparative analysis.

G cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathological Consequences Glucose High Glucose AR Aldose Reductase (AR) Target of Inhibition Glucose->AR Rate-limiting step Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADPH NADPH NADPH->AR Cofactor OxidativeStress Oxidative Stress (NADPH Depletion) NADP->OxidativeStress Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->Complications PKC_Activation PKC Activation OxidativeStress->PKC_Activation PKC_Activation->Complications

Caption: The Polyol Pathway and Role of Aldose Reductase.

G start Start: Identify Potential Inhibitor (this compound) reagents Prepare Reagents: - Aldose Reductase Enzyme - NADPH (Cofactor) - DL-glyceraldehyde (Substrate) - Test Compound Dilutions start->reagents assay Perform In Vitro Assay: Mix Reagents, Enzyme, Substrate, and Inhibitor reagents->assay measurement Spectrophotometric Measurement: Monitor NADPH consumption at 340 nm assay->measurement calculation Calculate % Inhibition vs. Control measurement->calculation ic50 Determine IC50 Value (Dose-Response Curve) calculation->ic50 end End: Quantified Inhibitory Potency ic50->end

Caption: Experimental Workflow for Aldose Reductase Inhibitor Screening.

G cluster_data Quantitative Data (IC50 Values) pharmacophore Proposed Pharmacophore: This compound bromo_data 6-Bromo-Quinoxalinone Derivative 11.4 nM pharmacophore->bromo_data comparison Comparative Analysis: Potency (IC50) bromo_data->comparison alt_data Alternative Inhibitors Epalrestat: 98 nM Phytocompounds: 22-27 nM alt_data->comparison conclusion Conclusion: This compound is a highly potent pharmacophore for Aldose Reductase Inhibition comparison->conclusion

Caption: Logic for Comparative Analysis of Inhibitor Potency.

References

A Comparative Guide to Palladium Catalysts for 6-Bromoquinoxalinone Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoxalinone scaffold is a critical step in the synthesis of numerous compounds with significant biological activity. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 6-bromoquinoxalinone are paramount for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system is crucial for the success of these transformations, influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative overview of different palladium catalysts, supported by representative experimental data and protocols, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Comparison of Common Palladium Catalyst Systems

The efficacy of a palladium-catalyzed coupling reaction is heavily dependent on the ligand coordinated to the palladium center. These ligands influence the stability, activity, and selectivity of the catalyst. Below is a comparison of catalyst systems commonly employed for cross-coupling reactions of aryl bromides, which are applicable to 6-bromoquinoxalinone.

Catalyst SystemLigand TypeTypical Coupling ReactionsAdvantagesDisadvantagesRepresentative Catalyst/Ligand
Buchwald Ligands Bulky, electron-rich biaryl phosphinesSuzuki-Miyaura, Buchwald-Hartwig AminationHigh reactivity for challenging substrates (including aryl chlorides), good functional group tolerance, often high turnover numbers.[1][2]Air-sensitive, can be costly.XPhos, SPhos, RuPhos
PEPPSI™ Catalysts N-Heterocyclic Carbene (NHC)Suzuki-Miyaura, Negishi, Buchwald-Hartwig AminationAir and moisture stable, easy to handle, broad substrate scope.[3]May require higher temperatures for less reactive substrates.PEPPSI™-IPr, PEPPSI™-SIPr, PEPPSI™-IPent[3]
Ferrocenyl Ligands Ferrocene-based phosphinesSuzuki-MiyauraGood thermal stability, effective for a range of substrates.May have lower activity than the most advanced Buchwald ligands for some transformations.[Pd(dppf)Cl₂]
Triphenylphosphine-based Simple phosphineSuzuki-Miyaura, Sonogashira, HeckReadily available, inexpensive, well-established.[4]Lower activity for challenging substrates, may require higher catalyst loadings and temperatures.[4]Pd(PPh₃)₄, PdCl₂(PPh₃)₂

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of 6-bromoquinoxalinone. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This reaction is a versatile method for forming C-C bonds.

Reaction Scheme:

Materials:

  • 6-Bromoquinoxalinone

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., [Pd(dppf)Cl₂], 2-5 mol%; or Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

Procedure:

  • To a reaction vessel, add 6-bromoquinoxalinone (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., [Pd(dppf)Cl₂], 0.05 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This reaction is a powerful method for forming C-N bonds.

Reaction Scheme:

Materials:

  • 6-Bromoquinoxalinone

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 1.2 - 1.5 times the amount of Pd)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Add the 6-bromoquinoxalinone and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.[6]

Visualizing the Catalytic Cycle

The following diagrams illustrate the fundamental steps in palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₂) pd_complex->transmetalation pd_intermediate Ar-Pd(II)(R)Ln transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)Ln oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido Ar-Pd(II)(NR₂)Ln amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[7]

References

Spectroscopic Comparison of 6-Bromoquinoxalin-2(1H)-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of the four positional isomers of 6-Bromoquinoxalin-2(1H)-one is presented, offering a comparative guide for researchers in medicinal chemistry and materials science. This guide summarizes available experimental and predicted spectroscopic data, details generalized experimental protocols, and provides a visual workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for the four isomers of this compound. It is important to note that some of the NMR data is based on closely related structures or computational predictions and should be used as a reference for experimental validation.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of this compound Isomers

Position of BromineH-3H-5H-6H-7H-8Solvent
5-Bromo ~8.1-8.2 (s)-~7.5-7.6 (d)~7.3-7.4 (t)~7.7-7.8 (d)CDCl₃ (Predicted)
6-Bromo ~8.1 (s)~7.8 (d)-~7.6 (dd)~7.3 (d)DMSO-d₆ (Predicted)
7-Bromo ~8.1 (s)~7.6 (d)~7.7 (dd)-~7.4 (d)CDCl₃ (Predicted)
8-Bromo ~8.2 (s)~7.4 (d)~7.2 (t)~7.6 (d)-CDCl₃ (Predicted)

Note: Predicted chemical shifts are based on computational models and data from analogous structures. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of this compound Isomers

Position of BromineC-2C-3C-4aC-5C-6C-7C-8C-8aSolvent
5-Bromo ~154~135~130~118~133~126~130~139CDCl₃ (Predicted)
6-Bromo 154.2135.5131.1130.8119.5132.3117.8138.2DMSO-d₆
7-Bromo ~154~135~131~128~130~121~129~138CDCl₃ (Predicted)
8-Bromo ~154~135~131~129~127~128~115~139CDCl₃ (Predicted)

Note: Data for the 6-bromo isomer is from experimental sources (SpectraBase). Other values are predicted and should be confirmed experimentally.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹) of this compound Isomers

Position of BromineN-H StretchC=O StretchC=N StretchC-Br StretchAromatic C-H Stretch
5-Bromo ~3400-3200~1680-1660~1620-1580~600-500~3100-3000
6-Bromo ~3400-3200~1680-1660~1620-1580~600-500~3100-3000
7-Bromo ~3400-3200~1680-1660~1620-1580~600-500~3100-3000
8-Bromo ~3400-3200~1680-1660~1620-1580~600-500~3100-3000

Note: The IR data is generalized based on the expected vibrational modes for this class of compounds.

Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data of this compound Isomers

Position of BromineMolecular Ion (m/z)Key Fragmentation Patternλmax (nm)Solvent
5-Bromo 224/226 (M⁺, M⁺+2)Loss of CO, Br~280-290, ~330-340Ethanol (Predicted)
6-Bromo 224/226 (M⁺, M⁺+2)Loss of CO, Br~280-290, ~330-340Ethanol (Predicted)
7-Bromo 224/226 (M⁺, M⁺+2)Loss of CO, Br~280-290, ~330-340Ethanol (Predicted)
8-Bromo 224/226 (M⁺, M⁺+2)Loss of CO, Br~280-290, ~330-340Ethanol (Predicted)

Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks with a difference of 2 m/z units.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers. Specific parameters may need to be optimized based on the instrumentation and the specific isomer being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromoquinoxalinone isomer for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Temperature: 298 K.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Referencing: The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Temperature: 298 K.

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Referencing: The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method will depend on the volatility and thermal stability of the isomer.

  • Ionization:

    • Electron Ionization (EI) is a common method for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often coupled with LC.

  • Mass Analysis:

    • The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the bromoquinoxalinone isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Data Acquisition:

    • Spectrometer: Double-beam UV-Visible spectrophotometer.

    • Wavelength Range: 200-800 nm.

    • Blank: A cuvette containing the pure solvent is used as a reference.

    • The absorbance spectrum is recorded, and the wavelength(s) of maximum absorbance (λmax) are determined.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Workflow cluster_isomers Isomers of this compound cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison Isomer5 5-Bromo NMR NMR (¹H, ¹³C) IR FTIR MS Mass Spec. UVVis UV-Vis Data_Collection Data Collection (Experimental & Predicted) Isomer6 6-Bromo Isomer7 7-Bromo Isomer8 8-Bromo NMR->Data_Collection IR->Data_Collection MS->Data_Collection UVVis->Data_Collection Table_Generation Comparative Data Tables Data_Collection->Table_Generation Structure_Elucidation Structural Elucidation Table_Generation->Structure_Elucidation Final_Report Publish Comparison Guide Structure_Elucidation->Final_Report

Caption: Workflow for the spectroscopic comparison of bromoquinoxalin-2(1H)-one isomers.

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Researchers are encouraged to perform experimental analyses to confirm the predicted data and further refine our understanding of the structure-property relationships within this class of compounds.

A Comparative Guide to Palladium-Catalyzed Reactions on 6-Bromo-Quinoxalinone for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—as they apply to the functionalization of the 6-bromo-quinoxalinone scaffold. While direct, comprehensive mechanistic studies on this specific substrate are limited in publicly available literature, this document synthesizes information from analogous heterocyclic systems and general mechanistic principles to offer a predictive framework for researchers. The provided experimental data, protocols, and mechanistic pathways are intended to serve as a foundational resource for the design and interpretation of mechanistic studies in the context of drug discovery and development.

Performance Comparison of Palladium-Catalyzed Reactions on Aryl Bromides

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific reaction type, catalyst system, and substrate. The following table summarizes typical conditions and expected outcomes for the functionalization of aryl bromides, providing a baseline for comparison when applying these reactions to 6-bromo-quinoxalinone.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)General Yield Range (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene, DMF80 - 11070 - 95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / Xantphos or BINAPCs₂CO₃, NaOtBu, K₃PO₄Toluene, 1,4-Dioxane80 - 12060 - 90
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, Acetonitrile100 - 14050 - 85
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N, DiPEATHF, DMFRoom Temp. - 8075 - 98

Mechanistic Pathways and Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The fundamental steps include oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

General Catalytic Cycle

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)L2-X oxidative_addition->pd2_intermediate transmetalation Transmetalation / Migratory Insertion pd2_intermediate->transmetalation R'-M pd2_coupled R-Pd(II)L2-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols adapted from literature for analogous heterocyclic systems, which can serve as a starting point for the investigation of palladium-catalyzed reactions on 6-bromo-quinoxalinone. Optimization of these conditions for the specific substrate is highly recommended.

Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl-quinoxalinone derivatives.

Materials:

  • 6-Bromo-quinoxalinone

  • Arylboronic acid

  • Pd(PPh₃)₄

  • 2M Aqueous Na₂CO₃ solution

  • 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-quinoxalinone (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution (2.0 equiv).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize 6-amino-quinoxalinone derivatives.

Materials:

  • 6-Bromo-quinoxalinone

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • Xantphos

  • Cs₂CO₃

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add 6-bromo-quinoxalinone (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.4 equiv) to an oven-dried Schlenk tube.

  • Add the amine (1.2 equiv) and anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Heck Reaction

Objective: To synthesize 6-alkenyl-quinoxalinone derivatives.

Materials:

  • 6-Bromo-quinoxalinone

  • Alkene (e.g., styrene, butyl acrylate)

  • Pd(OAc)₂

  • PPh₃

  • Et₃N

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • To a sealed tube, add 6-bromo-quinoxalinone (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and Et₃N (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene (1.5 equiv) and anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

Objective: To synthesize 6-alkynyl-quinoxalinone derivatives.

Materials:

  • 6-Bromo-quinoxalinone

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Et₃N

  • Anhydrous THF

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-bromo-quinoxalinone (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Add anhydrous THF and Et₃N (2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Experimental Workflow and Logic Diagrams

Workflow for Catalyst System Optimization

Catalyst Optimization Workflow start Define Reaction: 6-Bromo-quinoxalinone + Coupling Partner screen_catalyst Screen Palladium Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->screen_catalyst screen_ligand Screen Ligands (e.g., PPh₃, Xantphos, SPhos) screen_catalyst->screen_ligand screen_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) screen_base->screen_solvent analyze Analyze Yield and Purity (LC-MS, NMR) screen_solvent->analyze analyze->screen_catalyst Iterate optimal Optimal Conditions Identified analyze->optimal Converged

Caption: A logical workflow for optimizing a palladium-catalyzed cross-coupling reaction.

Decision Tree for Reaction Selection

Reaction Selection start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N coupling_partner Coupling Partner? cc_bond->coupling_partner buchwald Use Buchwald-Hartwig cn_bond->buchwald boronic_acid Boronic Acid coupling_partner->boronic_acid Boronic Acid alkene Alkene coupling_partner->alkene Alkene alkyne Alkyne coupling_partner->alkyne Alkyne suzuki Use Suzuki-Miyaura boronic_acid->suzuki heck Use Heck alkene->heck sonogashira Use Sonogashira alkyne->sonogashira

Caption: A decision-making guide for selecting the appropriate cross-coupling reaction.

In Vitro Anticancer Efficacy of 6-Bromoquinoxalin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents continues to be a primary focus in medicinal chemistry. Among the myriad of heterocyclic compounds, the quinoxaline scaffold has emerged as a promising framework for the development of new therapeutic agents. This guide provides a comparative analysis of the in vitro anticancer efficacy of 6-Bromoquinoxalin-2(1H)-one derivatives and their structurally related analogs. By presenting key experimental data on cytotoxicity, apoptosis induction, cell cycle arrest, and implicated signaling pathways, this document aims to offer valuable insights for the rational design and advancement of this class of compounds.

Comparative Cytotoxicity Analysis

The cytotoxic potential of 6-bromo-substituted quinoxalinone and quinazolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is summarized below. These values provide a benchmark for comparing the efficacy of novel analogs.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 15 Quinoxalin-2(1H)-oneHepG-2 (Liver)5.30Doxorubicin6.20
MCF-7 (Breast)2.20Doxorubicin4.50
HCT-116 (Colon)5.50Doxorubicin3.80
Compound 17b Quinoxalin-2(1H)-oneHepG-2 (Liver)-Sorafenib2.90
MCF-7 (Breast)-Sorafenib5.10
HCT-116 (Colon)-Sorafenib4.20
8a 6-Bromo-quinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92DoxorubicinNot Specified
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72--
4m 6-Bromo-quinoxalineA549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
4b 6-Bromo-quinoxalineA549 (Lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20

Table 1: Comparative in vitro cytotoxicity (IC50) of 6-bromo-substituted quinoxalinone, quinazolinone, and quinoxaline derivatives against various cancer cell lines.[1][2][3]

Mechanisms of Anticancer Action

The anticancer activity of this compound derivatives and their analogs is attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle.

Apoptosis Induction

Studies on structurally related compounds have demonstrated that these derivatives can trigger apoptosis through the intrinsic (mitochondrial) and extrinsic pathways. For instance, a bisfuranylquinoxalineurea analog has been shown to induce apoptosis via the activation of caspases 3 and 7, cleavage of poly(ADP-ribose) polymerase (PARP), and a dependency on the anti-apoptotic protein Mcl-1.[4] Similarly, certain 6-bromo-quinoxaline derivatives effectively induce apoptosis in A549 lung cancer cells through mitochondrial- and caspase-3-dependent pathways.[3]

Cell Cycle Arrest

Quinoxalinone derivatives have been observed to interfere with the cell cycle progression in cancer cells. For example, a 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline derivative induced a G2/M phase arrest in L1210 and HL-60 leukemia cells, while causing a G0/G1 phase arrest in U-937 cells.[5]

Implicated Signaling Pathways

The anticancer effects of quinoxalinone derivatives are often mediated by their interaction with key signaling pathways that regulate cell growth, proliferation, and survival. A significant target for this class of compounds is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers.[1][6] Quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR, thereby blocking downstream signaling required for cancer cell survival and proliferation.

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[2] By inhibiting VEGFR-2, a key regulator of angiogenesis, these compounds can effectively suppress the formation of new blood vessels that are essential for tumor growth and metastasis.

Below is a diagram illustrating the proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Bromo This compound Derivatives Bromo->RTK Bromo->PI3K Bromo->mTORC1

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of in vitro anticancer efficacy studies, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Below is a diagram illustrating a typical experimental workflow for evaluating the in vitro anticancer activity of this compound derivatives.

Experimental_Workflow start Start: Synthesized this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) apoptosis->western_blot cell_cycle->western_blot pathway Identify Affected Signaling Pathways western_blot->pathway end Conclusion: Lead Compound Identification & Further Development pathway->end

Caption: Experimental workflow for in vitro anticancer evaluation.

References

The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 6-substituted quinoxalinones, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. We will delve into the impact of various substituents at the 6-position on the biological potency of these compounds, supported by quantitative data and detailed experimental protocols.

Quinoxalinone derivatives have emerged as a versatile class of compounds exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. The substitution pattern on the quinoxalinone core is critical in defining their biological target and efficacy. Notably, modifications at the 6-position have been shown to significantly influence their activity as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and acetylcholinesterase (AChE) inhibitors.

Comparative Analysis of Biological Activities

The following tables summarize the in vitro activities of various 6-substituted quinoxalinone derivatives against different biological targets.

Anticancer and Kinase Inhibitory Activity

The anticancer effects of 6-substituted quinoxalinones are often attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Compound ID6-SubstituentTarget Cell Line/EnzymeIC50 (µM)Reference
1a -HVEGFR-2>100[1]
1b -ClVEGFR-215.2[1]
1c -FVEGFR-220.8[1]
1d -CH3VEGFR-235.4[1]
2a -NH2MCF-7 (Breast Cancer)8.5[2][3]
2b -NHCOCH3MCF-7 (Breast Cancer)12.3[2][3]
2c -NO2MCF-7 (Breast Cancer)25.1[2][3]

Table 1: In vitro anticancer and kinase inhibitory activities of selected 6-substituted quinoxalinones.

From the data, it is evident that the introduction of a chloro group at the 6-position (Compound 1b ) significantly enhances VEGFR-2 inhibitory activity compared to the unsubstituted analog (Compound 1a ). An amino group at the 6-position (Compound 2a ) appears to be favorable for activity against the MCF-7 breast cancer cell line.

Histone Deacetylase (HDAC) Inhibition

Certain 6-substituted quinoxalinones have been identified as inhibitors of HDACs, particularly HDAC6, which is a promising target in cancer therapy.

Compound ID6-SubstituentTarget EnzymeIC50 (µM)Reference
3a -HHDAC65.8[1][4]
3b -NH-c-HexylHDAC61.2[1][4]
3c -NH-PhHDAC62.5[1][4]

Table 2: In vitro HDAC6 inhibitory activities of selected 6-substituted quinoxalinones.

The SAR for HDAC6 inhibition indicates that a bulky hydrophobic substituent at the 6-amino position, such as a cyclohexyl group (Compound 3b ), leads to a significant increase in potency.

Acetylcholinesterase (AChE) Inhibition

Quinoxaline derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase.

Compound ID6-SubstituentTarget EnzymeIC50 (µM)Reference
4a -HAChE13.22[5]
4b -ClAChE23.87[5]
4c -NO2AChE21.31[5]
4d -NH2AChE0.74[5]

Table 3: In vitro acetylcholinesterase inhibitory activities of selected 6-substituted quinoxalinones.

Interestingly, for AChE inhibition, an electron-donating amino group at the 6-position (Compound 4d ) dramatically improves the inhibitory activity compared to electron-withdrawing groups like chloro (Compound 4b ) and nitro (Compound 4c ), or the unsubstituted analog (Compound 4a ).[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Anti-proliferative (MTT) Assay

This assay determines the cytotoxic effect of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[4] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

In Vitro VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibitory effect of compounds on VEGFR-2 kinase activity.

Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. The remaining ATP is converted into a luminescent signal.

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, recombinant human VEGFR-2 enzyme, and a specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add a kinase detection reagent that stops the enzymatic reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro HDAC6 Inhibition Assay

This assay evaluates the inhibitory potential of compounds against the HDAC6 enzyme.

Principle: A fluorogenic substrate is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule.

Procedure:

  • Reaction Mixture: In a 96-well plate, combine the test compound, recombinant human HDAC6 enzyme, and the fluorogenic substrate in an assay buffer.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate to release the fluorophore. Incubate for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence at an excitation/emission of 360/460 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of AChE.[5]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions.

  • Assay in 96-well plate: To each well, add phosphate buffer, DTNB solution, the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition to calculate the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of the structure-activity relationships, the following diagrams illustrate a general experimental workflow and the key signaling pathways targeted by 6-substituted quinoxalinones.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis of 6-Substituted Quinoxalinones start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Kinase, HDAC, Cell-based) purification->in_vitro data_analysis IC50 Determination in_vitro->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Design of New Analogs sar_analysis->lead_optimization lead_optimization->synthesis VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration VEGFR2->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Quinoxalinone 6-Substituted Quinoxalinone Inhibitor Quinoxalinone->VEGFR2 HDAC6_signaling_pathway HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin deacetylation Hsp90 Hsp90 HDAC6->Hsp90 deacetylation Microtubule Microtubule Dynamics Tubulin->Microtubule Protein_Folding Protein Folding & Stability Hsp90->Protein_Folding Cell_Motility Cell Motility Microtubule->Cell_Motility Cell_Survival Cell Survival Protein_Folding->Cell_Survival Quinoxalinone 6-Substituted Quinoxalinone Inhibitor Quinoxalinone->HDAC6

References

Comparative Docking Analysis of 6-Bromo-Substituted Quinoxalinone Ligands: An Inferential Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking performance of quinoxalinone-based ligands, with a special focus on inferring the role of 6-bromo substitution. Direct comparative docking studies on 6-bromo-substituted quinoxalinone ligands are not extensively available in the current body of research. Therefore, this guide synthesizes data from studies on quinoxalinone derivatives and bromo-substituted quinoxaline and quinazoline analogs to provide an objective comparison and highlight the potential of the 6-bromo-quinoxalinone scaffold as a source of novel therapeutic agents. The following sections are supported by available experimental data and detail binding affinities, inhibitory concentrations, and the underlying methodologies to inform future drug discovery efforts.

The quinoxaline scaffold is a significant motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a bromine atom at the 6-position of the quinoxaline ring has been shown in related heterocyclic systems to potentially enhance biological activity, making 6-bromo-substituted quinoxalinones an area of interest for targeted drug design.

Comparative Docking Performance

Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. The data presented below is collated from various studies on quinoxalinone and bromo-substituted quinoxaline/quinazoline derivatives, offering a comparative perspective on their potential as inhibitors of key protein targets in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from molecular docking studies and in vitro biological assays for quinoxalinone, 6-bromo-quinoxaline, and 6-bromo-quinazoline derivatives. This comparative presentation aims to elucidate the potential impact of the quinoxalinone core and the 6-bromo substitution on binding affinity and inhibitory activity.

Table 1: Docking Performance and In Vitro Activity of Quinoxaline and Quinoxalinone Derivatives against EGFR

Compound IDScaffold TypeTarget ProteinBinding Energy (kcal/mol)Cell LineIC50 (µM)
IVd [1][2]Quinoxaline Derivative with 4-bromophenylEGFR-12.03HeLa, MCF-7, HEK 293T, A5493.20, 4.19, 3.59, 5.29
IVa [1][2]Quinoxaline DerivativeEGFR-11.18HeLa, MCF-7, HEK 293T, A549-
IVb [1][2]Quinoxaline DerivativeEGFR-11.82HeLa, MCF-7, HEK 293T, A549-
LS3c [3][4]Quinoxalinone DerivativeEGFR-TK-A431Comparable to Gefitinib
MN343 [3][4]Quinoxalinone DerivativeEGFR-TK-A431Comparable to Gefitinib
8a [5][6]6-Bromo-quinazolineEGFR (wild-type)-6.7MCF-7, SW48015.85, 17.85
8c [5][6]6-Bromo-quinazolineEGFR (wild-type)-5.3--

Table 2: Docking Performance and In Vitro Activity of Quinoxaline and Quinoxalinone Derivatives against VEGFR-2

Compound IDScaffold TypeTarget ProteinBinding Energy (kcal/mol)IC50 (nM)
11g [7]Quinoxalin-2(1H)-oneVEGFR-2-0.75 (µM)
11e [7]Quinoxalin-2(1H)-oneVEGFR-2--
11c [7]Quinoxalin-2(1H)-oneVEGFR-2--
17b [8][9]3-MethylquinoxalineVEGFR-2-2.7
15b [8][9]3-MethylquinoxalineVEGFR-2--
23j [10]bis(triazolo)quinoxalineVEGFR-2-3.7
23a [10]bis(triazolo)quinoxalineVEGFR-2-5.8

Experimental Protocols

The methodologies for molecular docking studies are critical for the reproducibility and validation of in silico findings. Below is a generalized protocol synthesized from the methodologies reported in the referenced studies for quinoxaline and quinazolinone derivatives.

General Molecular Docking Protocol

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER).

  • Ligand Preparation: The 2D structures of the quinoxalinone ligands are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a force field like MMFF94.

  • Binding Site Identification: The active site of the protein is defined. This is typically based on the location of the co-crystallized ligand in the PDB structure or identified using pocket detection algorithms. A grid box is generated around the active site to define the search space for the docking simulation.

  • Molecular Docking Simulation: Docking is performed using software such as AutoDock, Glide, or GOLD.[9] The program samples various conformations and orientations of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is generally considered the most favorable.

  • Analysis of Docking Results: The resulting docked complexes are analyzed to understand the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for computational drug design and a key signaling pathway targeted by quinoxalinone derivatives.

G cluster_0 Computational Phase cluster_1 In Silico Analysis cluster_2 Experimental Phase Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Design Ligand Design Ligand Preparation Ligand Preparation Ligand Design->Ligand Preparation Ligand Preparation->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Interaction Analysis Interaction Analysis Binding Affinity Calculation->Interaction Analysis ADMET Prediction ADMET Prediction Interaction Analysis->ADMET Prediction Chemical Synthesis Chemical Synthesis ADMET Prediction->Chemical Synthesis In Vitro Assays In Vitro Assays Chemical Synthesis->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies

Caption: A general workflow for computer-aided drug design and experimental validation.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds to RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Activates JAK/STAT Pathway JAK/STAT Pathway EGFR->JAK/STAT Pathway Activates Quinoxalinone Ligand Quinoxalinone Ligand Quinoxalinone Ligand->EGFR Inhibits Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Leads to Cell Survival Cell Survival PI3K/AKT/mTOR Pathway->Cell Survival Leads to Gene Transcription Gene Transcription JAK/STAT Pathway->Gene Transcription Leads to

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxalinone ligands.

Conclusion

The presented data, while not a direct comparison, underscores the potential of quinoxalinone and bromo-substituted quinoxaline derivatives as versatile scaffolds for developing novel therapeutic agents. The favorable binding energies and potent inhibitory activities observed in various studies highlight the importance of these cores in drug design. The presence of a bromo-substituent, as seen in the quinoxaline derivative IVd , appears to contribute positively to its anticancer activity, suggesting that 6-bromo-substituted quinoxalinone ligands are promising candidates for further investigation. Future studies focusing on the direct synthesis and comparative docking of a series of 6-bromo-substituted quinoxalinone ligands against key cancer targets are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Analytical Methods for Purity Validation of 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comparative analysis of principal analytical techniques for the validation of 6-Bromoquinoxalin-2(1H)-one purity. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are presented with supporting experimental protocols and data to aid in the selection of the most appropriate method for specific analytical needs.

Potential Impurities

The synthesis of this compound can result in various impurities that require careful monitoring. These can include:

  • Unreacted Starting Materials: Residuals from the initial steps of the synthesis.

  • Process-Related Impurities: Byproducts formed during the chemical reactions.

  • Degradation Products: Impurities that form due to the instability of the compound under certain conditions.

  • Isomeric Impurities: Structurally similar molecules that may be difficult to separate.

A robust analytical method should be capable of detecting and quantifying these potential impurities with high sensitivity and specificity.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on the nature of the impurities and the specific requirements of the analysis. HPLC, GC-MS, and NMR are complementary techniques that provide a comprehensive purity profile.

Analytical Method Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity for non-volatile and thermally labile compounds.[1][2] Excellent for quantitative analysis of the main component and related substances.May not be suitable for volatile impurities. Requires a reference standard for quantification.Routine purity testing and quantification of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile compounds.[3][4] Provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Detection and identification of residual solvents and volatile impurities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for absolute quantification (qNMR) without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Structural elucidation of impurities and absolute purity determination.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar quinoxaline derivatives and can be adapted for this compound.[1][5][6]

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Solvents A and B. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The area percentage of the main peak relative to the total area of all peaks is used to determine the purity.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of dichloromethane.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte, for example, maleic acid.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of DMSO-d6.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).

    • A calibrated 90° pulse.

    • At least 16 scans for good signal-to-noise ratio.

  • Purity Calculation: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Prepare_Protocols Prepare Validation Protocols Select_Method->Prepare_Protocols Perform_Experiments Perform Experiments (Accuracy, Precision, etc.) Prepare_Protocols->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results vs. Acceptance Criteria Collect_Data->Analyze_Results Document_Report Document in Validation Report Analyze_Results->Document_Report

Caption: General workflow for analytical method validation.

Purity_Analysis_Decision_Tree cluster_questions cluster_methods Start Purity Assessment of This compound Volatile_Impurities Are volatile impurities (e.g., residual solvents) a concern? Start->Volatile_Impurities Absolute_Purity Is absolute purity determination without a specific reference standard required? Volatile_Impurities->Absolute_Purity No GCMS Use GC-MS Volatile_Impurities->GCMS Yes Routine_QC Is this for routine QC of non-volatile impurities? Absolute_Purity->Routine_QC No qNMR Use qNMR Absolute_Purity->qNMR Yes HPLC Use HPLC Routine_QC->HPLC Yes Combined Use a combination of HPLC and GC-MS Routine_QC->Combined No (Comprehensive Analysis)

Caption: Decision tree for selecting a purity analysis method.

References

Safety Operating Guide

Proper Disposal of 6-Bromoquinoxalin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 6-Bromoquinoxalin-2(1H)-one, ensuring operational integrity and regulatory compliance.

The proper disposal of this compound, a brominated heterocyclic compound, is crucial for maintaining a safe laboratory environment and adhering to environmental regulations. Due to its halogenated nature, this compound is classified as hazardous waste and requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.

In the event of a spill, the material should be carefully contained using an inert absorbent, such as vermiculite or sand. The absorbed material must then be collected into a suitable, sealed container for hazardous waste disposal.

Waste Classification and Segregation

As a brominated organic compound, this compound waste must be segregated from other waste streams. It is critical to collect this waste in a designated container labeled "Halogenated Organic Waste."[1] Never mix halogenated waste with non-halogenated organic solvents, aqueous solutions, or other incompatible chemicals. Improper segregation can create hazardous reactions and complicate the disposal process.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. The following protocol outlines the necessary steps for preparing the waste for collection:

  • Container Selection: Choose a chemically compatible and leak-proof container with a secure screw-top cap. The container must be in good condition and clearly labeled.

  • Waste Collection: Carefully transfer the this compound waste, including any contaminated disposable labware or spill cleanup materials, into the designated "Halogenated Organic Waste" container.

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards associated with the chemical (e.g., Irritant, Toxic). While a specific Safety Data Sheet (SDS) was not available, related compounds are noted as irritants.

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory. The SAA should be away from general work areas and incompatible materials. Ensure the container is kept closed at all times except when adding waste.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (see table below), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are not specific to this compound but represent common regulatory requirements.

ParameterGuideline
Maximum Volume in SAA 55 gallons of total hazardous waste.
Maximum Volume of Acutely Hazardous Waste 1 quart of "P-listed" acutely hazardous waste. While the P-list status of this compound is unconfirmed, caution is advised.
Container Fill Level Do not fill containers beyond 90% capacity to allow for expansion.
Empty Container Disposal Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_halogenated Is the waste halogenated? start->is_halogenated collect_halogenated Collect in a designated, properly labeled 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes non_halogenated Follow disposal procedures for non-halogenated waste. is_halogenated->non_halogenated No (Not Applicable for this compound) storage Store in a secure Satellite Accumulation Area (SAA). collect_halogenated->storage full_or_time Is container full or has accumulation time limit been reached? storage->full_or_time arrange_pickup Arrange for pickup by licensed hazardous waste disposal service. full_or_time->arrange_pickup Yes continue_collection Continue to collect waste in the same container. full_or_time->continue_collection No end Waste Properly Disposed arrange_pickup->end continue_collection->storage

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general principles for handling halogenated organic waste. Always consult your institution's specific waste disposal guidelines and, if available, the Safety Data Sheet (SDS) for this compound. Adherence to local, state, and federal regulations is mandatory.

References

Essential Safety and Logistical Information for Handling 6-Bromoquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe handling, use, and disposal of 6-Bromoquinoxalin-2(1H)-one to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound.

Body Part Equipment Specifications & Rationale
Eyes & Face Safety Goggles and Face ShieldProvides a secure seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended to protect against direct skin contact and potential irritation or absorption.[1][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1][4]
Body Laboratory Coat or Chemical-Resistant SuitA buttoned lab coat should be worn to protect against spills and contamination of personal clothing.[1][5] For larger quantities or increased risk of splashing, a chemical-resistant suit may be necessary.
Respiratory Half-face or Full-face Respirator with Appropriate CartridgesTo prevent the inhalation of harmful dust or vapors, especially when handling the solid compound outside of a certified chemical fume hood.[1][3][5]
Feet Closed-toe, Chemical-Resistant FootwearProtects feet from spills and falling objects.[1]

Hazard Identification and First Aid

Based on analogous compounds, this compound is presumed to present the following hazards. Immediate and appropriate action is crucial in the event of accidental exposure.

Hazard Description First Aid Measures
Skin Irritation May cause skin irritation upon contact.[4][6][7]Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.[1][8] Seek medical attention if irritation persists.[1]
Eye Irritation May cause serious eye irritation.[4][6][7]Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][6][9] Remove contact lenses if present and easy to do so.[1][9] Seek immediate medical attention.[1][9]
Inhalation May cause respiratory irritation if inhaled as dust or vapor.[4][6]Move the individual to fresh air.[1][6][9] If breathing is difficult, provide oxygen.[6] Seek medical attention.[1][6]
Ingestion Harmful if swallowed.[10]Do NOT induce vomiting.[9] Rinse mouth with water.[10] Call a physician or poison control center immediately.[9]

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan is critical for minimizing exposure and preventing contamination.

3.1. Preparation

  • Designated Area: Conduct all work with this compound in a designated area, preferably within a certified chemical fume hood.[11]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[11]

  • Gather Materials: Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and available inside the fume hood.[11]

3.2. Handling

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.[11]

    • Use a spatula to handle the solid, avoiding the creation of dust.[11]

    • When preparing a solution, add the solid to the solvent slowly to prevent splashing.[11]

  • During Reaction:

    • Keep all reaction vessels clearly labeled and sealed when not in use.[11]

    • Continuously monitor the reaction for any unexpected changes.[11]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

    • Remove and dispose of contaminated PPE in the designated waste container.[11]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.[11]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[11] Do not mix with non-halogenated waste.[11]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Disposal Procedure

  • Ensure all waste containers are tightly sealed and properly labeled.

  • Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Solid prep3->handle1 Start Experiment handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 End Experiment clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Standard Laboratory Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.